187986-17-0
Description
Propriétés
Numéro CAS |
187986-17-0 |
|---|---|
Formule moléculaire |
C₄₁H₆₁N₉O₇S₂ |
Poids moléculaire |
856.11 |
Séquence |
One Letter Code: WKYMV-d-Met |
Origine du produit |
United States |
Foundational & Exploratory
Technical Guide: Biological Functions and Experimental Utility of the WKYMVM Peptide
Topic: Biological Functions of the WKYMVM Peptide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The WKYMVM peptide (Trp-Lys-Tyr-Met-Val-Met) and its highly potent D-isomer analog, WKYMVm (Trp-Lys-Tyr-Met-Val-D-Met), represent a class of synthetic pleiotropic agonists targeting Formyl Peptide Receptors (FPRs).[1][2][3][4][5][6][7][8] Originally identified through peptide library screening, these hexapeptides have emerged as critical tools for dissecting G-Protein Coupled Receptor (GPCR) signaling in innate immunity.
This guide details the molecular pharmacology, downstream signaling architectures, and therapeutic applications of WKYMVM/WKYMVm. It provides validated experimental protocols for researchers aiming to utilize these peptides in chemotaxis and calcium mobilization assays, supported by mechanistic visualizations.
Molecular Identity & Pharmacology
1.1 Structural Characteristics
-
Isomeric Distinction:
-
WKYMVM (L-isomer): The parent sequence. It acts as an agonist for FPR2 and FPR3 but possesses lower stability and potency compared to its D-isomer.
-
WKYMVm (D-isomer): The substitution of L-Methionine with D-Methionine at the C-terminus confers resistance to enzymatic degradation and significantly enhances receptor affinity. Note: In most high-impact literature and therapeutic studies, WKYMVm is the preferred tool compound due to its nanomolar to picomolar potency.
-
1.2 Receptor Specificity and Kinetics
WKYMVm is defined by its unique selectivity profile within the FPR family:
| Receptor | Affinity / Potency (EC₅₀) | Physiological Role |
| FPR2 (ALX) | High Potency (~75 pM) | Resolution of inflammation, chemotaxis, superoxide generation. |
| FPR3 | Moderate Potency (~3 nM) | Immunomodulation in monocytes/dendritic cells; function less defined. |
| FPR1 | Low/Weak Affinity | Primary receptor for bacterial fMLP; WKYMVm is a weak agonist here. |
Key Insight: Unlike the bacterial peptide fMLP, which is highly specific for FPR1, WKYMVm is the gold-standard agonist for FPR2 , allowing researchers to selectively activate this pathway in the presence of FPR1.
Signaling Architectures
The biological efficacy of WKYMVM stems from its ability to trigger pleiotropic signaling cascades via Gαi-coupled receptors. The binding event induces a conformational change in FPR2, leading to the dissociation of the Gβγ subunit, which drives the majority of downstream effectors.
2.1 Core Signaling Pathways
-
Calcium Mobilization: Gβγ activates Phospholipase C
(PLC ), hydrolyzing PIP₂ into IP₃ and DAG. IP₃ triggers Ca²⁺ release from the endoplasmic reticulum. -
Chemotaxis (PI3K/Akt): Gβγ recruits PI3K
, generating PIP₃, which docks Akt and PH-domain containing proteins, driving actin polymerization and migration. -
Oxidative Burst (MAPK): Activation of Ras/Raf/MEK/ERK and p38 MAPK pathways phosphorylates p47phox, facilitating the assembly of the NADPH oxidase complex for superoxide generation.
2.2 Pathway Visualization
Figure 1: Signal transduction pathways activated by WKYMVM binding to FPR2. Note the bifurcation into Ca²⁺-dependent and Kinase-dependent cascades.
Physiological & Therapeutic Functions
3.1 Immunomodulation & Bactericidal Activity
WKYMVm is a potent "call-to-arms" for the innate immune system.
-
Neutrophils: Induces rapid chemotaxis and respiratory burst (superoxide anion production) to kill bacteria (e.g., S. aureus, E. coli).
-
Monocytes: Promotes survival via Akt activation and drives differentiation.
-
Mechanism: The peptide enhances the phosphorylation of STAT1 and STAT3, bridging GPCR signaling with cytokine-like transcriptional regulation.
3.2 Wound Healing and Angiogenesis
WKYMVm has demonstrated significant potential in regenerative medicine, particularly for diabetic wounds and ischemic injury.[11]
-
Angiogenesis: It stimulates endothelial colony-forming cells (ECFCs) to proliferate and form tubes via FPR2-mediated ERK activation.
-
Re-epithelialization: Accelerates keratinocyte migration.
-
Clinical Relevance: Topical application of WKYMVm has been shown to close chronic wounds in diabetic mouse models faster than vehicle controls.
3.3 Sepsis and Anti-Inflammatory Resolution
Paradoxically, while WKYMVm activates inflammation to fight infection, it also promotes the resolution of inflammation. By recruiting monocytes that clear apoptotic neutrophils (efferocytosis), it prevents secondary necrosis and tissue damage during sepsis.
Experimental Protocols
Protocol A: Calcium Mobilization Assay
Objective: To quantify the functional activation of FPR2 by measuring intracellular calcium flux.
Materials:
-
Fura-2 AM or Fluo-4 AM (calcium indicators).
-
Probenecid (inhibits anion transport to prevent dye leakage).
-
FPR2-expressing cells (e.g., Neutrophils, differentiated HL-60, or FPR2-CHO cells).
Workflow:
-
Cell Preparation: Resuspend
cells/mL in buffering saline (HBSS) containing 0.1% BSA. -
Dye Loading: Incubate cells with Fluo-4 AM (3 µM) and Probenecid (2.5 mM) for 45 minutes at 37°C in the dark.
-
Why Probenecid? Without it, the dye leaks out of immune cells, reducing signal-to-noise ratio.
-
-
Washing: Wash cells
with HBSS to remove extracellular dye. Resuspend at cells/mL. -
Baseline Measurement: Record fluorescence (Ex: 488nm, Em: 520nm) for 30 seconds to establish a stable baseline.
-
Injection: Inject WKYMVm (Final concentration: 100 pM – 10 nM ).
-
Control: Use fMLP (1 µM) as a positive control for FPR1/FPR2.
-
-
Data Acquisition: Monitor peak fluorescence for 60–120 seconds.
Protocol B: Chemotaxis Assay (Boyden Chamber)
Objective: To assess the migration of immune cells toward a WKYMVm gradient.
Workflow Visualization:
Figure 2: Step-by-step workflow for the Transwell Chemotaxis Assay.
Critical Technical Notes:
-
Pore Size: Use 3.0 µm filters for neutrophils and 5.0–8.0 µm for monocytes/macrophages. Incorrect pore size yields false negatives.
-
Bell-Shaped Curve: Chemotaxis often follows a bell-shaped concentration curve. WKYMVm is typically optimal between 1 nM and 100 nM . Higher concentrations may induce receptor desensitization (tachyphylaxis).
Therapeutic Horizons & Challenges
| Application Area | Mechanism of Action | Current Status |
| Ischemic Heart Disease | Recruitment of CD34+ progenitor cells; Neovascularization. | Preclinical (Murine models).[7][8][12] |
| Sepsis | Enhanced bactericidal clearance; Prevention of cytokine storm. | Preclinical (CLP models). |
| Neuroprotection | Modulation of microglial phenotype (M1 to M2 shift). | Exploratory. |
Challenge: The primary limitation of WKYMVM (L-form) is proteolytic instability in vivo. Drug development efforts focus on the D-isomer (WKYMVm), pegylation, or PLGA-microsphere encapsulation to extend half-life for sustained therapeutic effects.
References
-
Baek, S. H., et al. (1996).[13] Identification of the peptides that stimulate the phosphoinositide hydrolysis in lymphocyte cell lines from peptide libraries. Journal of Biological Chemistry.
-
Le, Y., et al. (2001).[8][13] Utilization of two seven-transmembrane, G protein-coupled receptors, formyl peptide receptor-like 1 and formyl peptide receptor, by the synthetic hexapeptide WKYMVm for human phagocyte activation. Journal of Immunology.
-
Kim, S. D., et al. (2013). The therapeutic potential of WKYMVm in infectious diseases and cancer.[5][8] Expert Opinion on Therapeutic Targets.
-
Bae, Y. S., et al. (1999).[13] The synthetic chemoattractant peptide, Trp-Lys-Tyr-Met-Val-D-Met, enhances monocyte survival via PKC-dependent Akt activation.[3] Journal of Leukocyte Biology.
-
Heo, S. C., et al. (2014). WKYMVm-induced activation of formyl peptide receptor 2 stimulates ischemic neovasculogenesis by promoting homing of endothelial colony-forming cells.[7][11] Stem Cells.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stimulation of cutaneous wound healing by an FPR2-specific peptide agonist WKYMVm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WKYMVm | Formyl Peptide Receptor Agonists: Tocris Bioscience [rndsystems.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biomedical therapy using synthetic WKYMVm hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
The role of WKYMVM in neutrophil chemotaxis
Topic: The Role of WKYMVM in Neutrophil Chemotaxis Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Application Scientists, and Drug Discovery Professionals
Executive Summary
The synthetic hexapeptide WKYMVM (Trp-Lys-Tyr-Met-Val-Met) serves as a critical molecular probe in immunology, specifically designed to interrogate the Formyl Peptide Receptor 2 (FPR2/ALX) . Unlike the bacterial tripeptide fMLP, which primarily targets FPR1, WKYMVM (and its stable D-isomer analog WKYMVm) allows researchers to selectively activate FPR2-mediated signaling cascades. This distinction is vital for dissecting the complex "stop" and "go" signals in inflammation, as FPR2 is a unique G-protein coupled receptor (GPCR) that binds both pro-inflammatory pathogen-associated molecular patterns (PAMPs) and pro-resolving lipids (e.g., Lipoxin A4).
This guide details the molecular mechanisms of WKYMVM-induced chemotaxis, provides comparative pharmacological data, and outlines a self-validating protocol for assessing neutrophil migration.
Part 1: Molecular Mechanism of Action
The FPR2 Signaling Cascade
WKYMVM acts as a potent agonist for FPR2.[1] Upon binding, it induces a conformational change in the receptor that triggers the dissociation of the heterotrimeric G-protein (
-
The Directional Compass (PI3K/Akt): The release of
subunits activates Phosphoinositide 3-kinase (PI3K ). This enzyme phosphorylates to at the leading edge of the neutrophil, creating a steep intracellular gradient that drives actin polymerization and pseudopod formation. -
The Motor (PLC/Ca2+): Concurrently, Phospholipase C (PLC) activation generates
, triggering the release of intracellular calcium ( ) stores.[2] This calcium flux is critical for myosin contraction (uropod retraction) and granule exocytosis.
Expert Insight: While WKYMVM triggers robust chemotaxis, it also induces superoxide anion generation via NADPH oxidase.[1][2] In high-throughput screens, distinguishing between chemotactic (migration) and secretory (degranulation) signals is critical, as high concentrations of WKYMVM can induce "arrest," where cells adhere and degranulate rather than migrate.
Visualization: FPR2 Signaling Pathway
Caption: WKYMVM binds FPR2, triggering Gi-protein dissociation. The Gβγ subunits drive PI3K-mediated polarization (steering) and PLC-mediated Calcium flux (motor function).
Part 2: Comparative Pharmacology
To validate WKYMVM activity, it must be benchmarked against standard neutrophil chemoattractants. The following table summarizes the distinct pharmacological profiles.
| Parameter | WKYMVM (or WKYMVm) | fMLP (Control) | IL-8 (CXCL8) |
| Primary Receptor | FPR2 (ALX) | FPR1 | CXCR1 / CXCR2 |
| Receptor Class | GPCR ( | GPCR ( | GPCR ( |
| Chemotaxis EC50 | ~10 - 100 pM | ~1 - 10 nM | ~1 - 5 nM |
| ROS Production EC50 | ~1 - 10 nM | ~20 - 50 nM | Weak Inducer |
| Key Specificity | Activates FPR2 (Lipoxin receptor); distinct from bacterial sensing. | Bacterial formyl peptide sensor.[3] | Endogenous chemokine; recruits PMNs to tissue. |
| Desensitization | Homologous (FPR2 only). | Homologous (FPR1 only). | Homologous (CXCRs). |
Critical Note on Isomers: The sequence WKYMVM (all L-amino acids) is susceptible to rapid enzymatic degradation by neutrophil proteases. For most experimental applications, the D-Met analog WKYMVm (Trp-Lys-Tyr-Met-Val-D-Met) is preferred due to its enhanced stability and slightly higher potency while retaining identical receptor specificity [1].
Part 3: Experimental Protocol
Neutrophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol utilizes a Transwell system (3 µm pore size) to measure directed migration.[4]
Materials:
-
Fresh human whole blood (heparinized).
-
Isolation gradient: Polymorphprep™ or Ficoll-Paque/Dextran.
-
Chemoattractant: WKYMVm (D-isomer recommended).[2]
-
Assay Buffer: HBSS + 0.1% HSA (Human Serum Albumin) or BSA. Do not use FBS (contains endogenous factors).
-
Transwell inserts (3.0 µm pore size, polycarbonate).
Step-by-Step Methodology:
-
Neutrophil Isolation (The "Gentle" Method):
-
Layer whole blood over Polymorphprep™ (1:1 ratio).
-
Centrifuge at 500 x g for 30 min at 20°C (brake off).
-
Harvest the PMN band (lower band).
-
Validation Step: Perform Trypan Blue exclusion (viability >95%) and CD16/CD66b staining (purity >95%).
-
Resuspend cells at
cells/mL in Assay Buffer. Keep at room temperature (cold shock can activate PMNs).
-
-
Ligand Preparation:
-
Prepare WKYMVm stock (10 mM in DMSO).
-
Dilute serially in Assay Buffer to generate a dose-response curve (
M to M). -
Control: Assay Buffer alone (Random Migration).
-
-
Chamber Loading:
-
Bottom Well: Add 600 µL of diluted WKYMVm.
-
Top Insert: Place insert and add 100 µL of neutrophil suspension (
cells). -
Crucial Check: Ensure no bubbles are trapped between the membrane and the bottom liquid.
-
-
Incubation:
-
Incubate for 45–60 minutes at 37°C, 5% CO2.
-
-
Quantification:
-
Remove the insert.[5]
-
Add 500 µL of EDTA/Trypsin or simply tap vigorously to detach cells adhered to the bottom of the lower well.
-
Count migrated cells using Flow Cytometry (fixed volume or beads) or an ATP-luminescence assay.
-
Visualization: Assay Workflow
Caption: Workflow for Transwell chemotaxis. Critical checkpoints include purity validation post-isolation and bubble prevention during assembly.
Part 4: Troubleshooting & Expert Insights
To ensure scientific integrity and reproducibility, consider these common failure points:
1. The Bell-Shaped Curve (High-Dose Inhibition) Neutrophil chemotaxis to WKYMVM typically follows a bell-shaped dose-response curve.
-
Phenomenon: Migration peaks at ~10 nM and decreases at higher concentrations (e.g., 1 µM).
-
Mechanism: At high concentrations, the receptor undergoes rapid homologous desensitization and internalization. Furthermore, excessive ligand triggers "stop" signals (arrest) for degranulation rather than migration.
-
Correction: Always run a full log-scale titration (
to M). Do not assume "more is better."
2. Peptide Stability (L vs. D Isomers)
-
Issue: The L-isomer (WKYMVM) has a half-life of minutes in the presence of activated neutrophils due to secreted proteases.
-
Solution: Use WKYMVm (D-Met at position 6) for all functional assays. It is resistant to proteolysis and maintains FPR2 specificity [2].
3. Priming Effects
-
Issue: Neutrophils are easily "primed" by endotoxins (LPS) during isolation. Primed cells may respond aberrantly to WKYMVM or show high background migration.
-
Validation: Use endotoxin-free reagents. Include a "Buffer Only" control; random migration should be <5% of input cells. If random migration is high, the cells are likely activated/damaged.
References
-
Baek, S. H., et al. (1996). Identification of the peptides that stimulate the phosphoinositide hydrolysis in lymphocyte cell lines from peptide libraries.[1][2] Journal of Biological Chemistry. Link
-
Le, Y., et al. (1999). Utilization of two seven-transmembrane, G protein-coupled receptors, formyl peptide receptor-like 1 and formyl peptide receptor, by the synthetic hexapeptide WKYMVm for human phagocyte activation. Journal of Immunology. Link
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. Link
-
Dahlgren, C., et al. (2016). The NADPH Oxidase Systems of Eosinophils and Neutrophils: Functional Differences and Similarities. Frontiers in Pharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity [bmbreports.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
An In-Depth Technical Guide to WKYMVM (CAS Number 187986-17-0): A Potent Formyl Peptide Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic hexapeptide WKYMVM (Trp-Lys-Tyr-Met-Val-D-Met-NH2), a potent agonist of Formyl Peptide Receptors (FPRs) with the CAS number 187986-17-0. WKYMVM has emerged as a significant research tool and potential therapeutic agent due to its strong affinity for FPR2 and its ability to modulate a wide array of biological processes. This document delves into the core physicochemical properties of WKYMVM, its detailed mechanism of action through FPR-mediated signaling pathways, and its multifaceted biological effects, including potent anti-inflammatory, immunomodulatory, and pro-angiogenic activities. Furthermore, this guide offers detailed, field-proven protocols for key in vitro assays to facilitate the investigation of WKYMVM's cellular functions. The information presented herein is intended to empower researchers and drug development professionals to effectively harness the capabilities of this versatile peptide in their scientific endeavors.
Introduction: Unveiling the Potential of a Synthetic Hexapeptide
The formyl peptide receptor (FPR) family, a group of G protein-coupled receptors, plays a pivotal role in the innate immune system by recognizing formylated peptides derived from bacteria and mitochondria. This recognition triggers a cascade of inflammatory and immune responses. WKYMVM is a synthetic hexapeptide that was identified through the screening of a peptide library and has since been characterized as a powerful agonist for this receptor family.[1][2] While it interacts with FPR1 and FPR3, it exhibits a particularly strong affinity for FPR2.[2] This preferential binding to FPR2 has made WKYMVM an invaluable tool for dissecting the specific roles of this receptor in various physiological and pathological processes.
The therapeutic potential of WKYMVM is vast, with studies demonstrating its efficacy in animal models of inflammatory diseases, tissue injury, and ischemic conditions.[2][3] Its ability to modulate immune cell chemotaxis, cytokine production, and angiogenesis underscores its potential for development into novel therapeutics for a range of human diseases.[4][5] This guide aims to provide a thorough understanding of WKYMVM, from its fundamental properties to its practical applications in a research setting.
Physicochemical Properties of WKYMVM
A clear understanding of the physicochemical characteristics of WKYMVM is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 187986-17-0 | [3] |
| Molecular Formula | C41H61N9O7S2 | [6] |
| Molecular Weight | 856.11 g/mol | [6] |
| Sequence | Trp-Lys-Tyr-Met-Val-D-Met-NH2 | [7] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% (HPLC) | [6] |
| Solubility | Soluble in water (to 0.60 mg/ml) and DMSO. A stock solution can be prepared in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for in vivo use (≥ 2.5 mg/mL). | [3][8] |
| Storage | Lyophilized powder should be stored at -20°C or -80°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [3][6] |
Mechanism of Action: FPR-Mediated Signal Transduction
WKYMVM exerts its biological effects primarily through the activation of Formyl Peptide Receptors (FPRs), which are seven-transmembrane G protein-coupled receptors. Upon binding to FPRs, particularly FPR2, WKYMVM initiates a cascade of intracellular signaling events.
The binding of WKYMVM to FPRs leads to the activation of heterotrimeric G proteins, which in turn activate various downstream effector molecules. Key signaling pathways activated by WKYMVM include:
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][5] This pathway is crucial for processes like chemotaxis and superoxide production in phagocytes.[5][9]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: WKYMVM can also activate the PI3K/Akt signaling cascade, which is involved in cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The extracellular signal-regulated kinase (ERK), a member of the MAPK family, is another downstream target of WKYMVM-FPR signaling. The ERK pathway plays a role in cell proliferation and differentiation.[3]
-
RhoA Activation: WKYMVM has been shown to stimulate the activation of RhoA, a small GTPase that is a key regulator of the actin cytoskeleton, thereby influencing cell migration.[4]
The culmination of these signaling events leads to a variety of cellular responses, including chemotaxis, degranulation, phagocytosis, and the production of cytokines and reactive oxygen species (ROS).[7][9]
Figure 1. Simplified signaling pathway of WKYMVM.
Biological Effects and Therapeutic Potential
WKYMVM exhibits a broad spectrum of biological activities, making it a subject of intense research for its therapeutic potential in various diseases.
Anti-inflammatory and Immunomodulatory Effects
WKYMVM is a potent modulator of the inflammatory response. It can either promote or suppress inflammation depending on the context. In many models of inflammatory diseases, WKYMVM demonstrates powerful anti-inflammatory effects. For instance, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while upregulating the anti-inflammatory cytokine IL-10.[4][10] This dual action on cytokine profiles contributes to its therapeutic effects in conditions like spinal cord injury, lung injury, and ulcerative colitis.[2][3]
Furthermore, WKYMVM plays a crucial role in regulating the function of various immune cells:
-
Neutrophils: It stimulates neutrophil chemotaxis, superoxide production, and bactericidal activity, which is beneficial in clearing bacterial infections.[7][9]
-
Monocytes and Macrophages: WKYMVM promotes monocyte chemotaxis and can influence macrophage polarization, shifting them towards an anti-inflammatory M2 phenotype.[4][5] This polarization is critical for tissue repair and resolution of inflammation.
-
Dendritic Cells (DCs) and T Cells: WKYMVM can affect the maturation of DCs and the subsequent differentiation of T cells, suggesting a role in modulating adaptive immunity.[7]
Angiogenesis and Tissue Regeneration
A significant aspect of WKYMVM's biological activity is its ability to promote angiogenesis, the formation of new blood vessels.[5] This pro-angiogenic effect is primarily mediated through the activation of FPR2 on endothelial cells, leading to their proliferation, migration, and tube formation.[3][11] This property is particularly relevant for tissue repair and regeneration in ischemic conditions. Studies have shown that WKYMVM can enhance neovascularization and tissue repair in models of hindlimb ischemia and cutaneous wound healing.[11]
The pro-regenerative capacity of WKYMVM extends to various tissues. For example, it has been shown to promote the regeneration of hepatocytes and alleviate liver fibrosis.[2] In the context of bone repair, WKYMVM can promote the polarization of M2 macrophages, which in turn secrete factors that contribute to angiogenesis and bone regeneration.[7]
Experimental Protocols for In Vitro Analysis
To facilitate the study of WKYMVM, this section provides detailed protocols for key in vitro assays.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a classic method to assess the chemotactic effect of WKYMVM on neutrophils.
Materials:
-
Boyden chambers with polycarbonate membranes (3-5 µm pore size)
-
Human neutrophils isolated from peripheral blood
-
RPMI 1640 medium with 0.1% BSA
-
WKYMVM stock solution (e.g., 1 mM in DMSO)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method. Resuspend the purified neutrophils in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of WKYMVM in RPMI 1640 with 0.1% BSA. A typical concentration range to test is 1 pM to 1 µM. Use medium without WKYMVM as a negative control.
-
Assay Setup: Add 30 µL of the WKYMVM dilutions or control medium to the lower wells of the Boyden chamber.
-
Carefully place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration: After incubation, remove the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the bottom of the membrane with a fluorescent dye like Calcein-AM.
-
Quantify the fluorescence using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.
Data Analysis: Plot the fluorescence intensity against the concentration of WKYMVM to generate a dose-response curve and determine the EC50 for chemotaxis.
Figure 2. Workflow for a neutrophil chemotaxis assay.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium levels in response to WKYMVM stimulation.
Materials:
-
Human monocytic cell line (e.g., U937 or THP-1) or primary human monocytes
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
WKYMVM stock solution
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
Procedure:
-
Cell Loading: Culture the cells to the desired density. On the day of the assay, harvest the cells and resuspend them in HBSS.
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in the presence of Pluronic F-127 (to aid dye solubilization) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Cell Plating: Resuspend the cells in HBSS and plate them in a 96-well black-walled, clear-bottom plate.
-
Baseline Measurement: Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) using a FLIPR or flow cytometer.
-
Stimulation: Add WKYMVM at various concentrations to the wells.
-
Data Acquisition: Immediately after adding WKYMVM, continuously record the fluorescence intensity for several minutes to capture the transient increase in intracellular calcium.
-
Positive Control: Use a calcium ionophore like ionomycin as a positive control to determine the maximum calcium response.
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each WKYMVM concentration and plot a dose-response curve to determine the EC50.
Cytokine Release Assay (ELISA)
This protocol describes how to measure the release of cytokines from immune cells stimulated with WKYMVM.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line
-
Culture medium
-
WKYMVM stock solution
-
Lipopolysaccharide (LPS) as a co-stimulant (optional)
-
Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Culture and Stimulation: Plate the immune cells in a 96-well culture plate at an appropriate density.
-
Add WKYMVM at various concentrations to the wells. In some experimental setups, a co-stimulant like LPS may be used to prime the cells.
-
Incubate the cells for a predetermined time (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatants.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves coating the ELISA plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis: Generate a standard curve using the provided cytokine standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the WKYMVM concentration.
In Vivo Applications and Considerations
WKYMVM has been extensively studied in various animal models, demonstrating its therapeutic potential.
Common Administration Routes and Dosages:
-
Intraperitoneal (i.p.) injection: Dosages ranging from 2.5 to 4 mg/kg have been used in mice and rats for conditions like lung and spinal cord injury.[3]
-
Subcutaneous (s.c.) injection: An 8 mg/kg dose has been used in mouse models of obesity.[3]
-
Topical application: Has been shown to be effective in promoting wound healing in diabetic mice.[11]
Pharmacokinetics:
Studies in rats have shown that WKYMVM has a relatively short half-life. To overcome this, strategies such as encapsulation in poly(lactic-co-glycolic acid) (PLGA) microspheres are being explored to achieve sustained release and prolong its therapeutic effect.[9]
Conclusion
WKYMVM (CAS 187986-17-0) is a synthetic hexapeptide that has proven to be a powerful tool for investigating the roles of formyl peptide receptors, particularly FPR2. Its potent anti-inflammatory, immunomodulatory, and pro-angiogenic properties have established its therapeutic potential in a wide range of preclinical models. This technical guide has provided a comprehensive overview of its physicochemical properties, mechanism of action, and biological effects, along with detailed experimental protocols. It is anticipated that the information and methodologies presented herein will serve as a valuable resource for researchers and drug development professionals, enabling them to further explore and exploit the therapeutic promise of this fascinating molecule.
References
-
OUCI. Therapeutic potential of WKYMVm in diseases. [Link]
-
ResearchGate. (PDF) WKYMVm Works by Targeting Immune Cells. [Link]
-
Frontiers. Therapeutic potential of WKYMVm in diseases. [Link]
-
PMC. WKYMVm ameliorates obesity by improving lipid metabolism and leptin signalling. [Link]
-
PMC. WKYMVm Works by Targeting Immune Cells. [Link]
-
PMC. Therapeutic potential of WKYMVm in diseases. [Link]
-
Taylor & Francis Online. Full article: Biomedical therapy using synthetic WKYMVm hexapeptide. [Link]
-
Life Science Production. WKYMVM. [Link]
-
Dove Medical Press. WKYMVm works by targeting immune cells | JIR. [Link]
-
MDPI. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. [Link]
-
ResearchGate. The therapeutic effects of WKYMVm in sepsis models. A, Various doses of... [Link]
-
NIH. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. [Link]
-
NIH. Activation of formyl peptide receptor 1 elicits therapeutic effects against collagen‐induced arthritis. [Link]
Sources
- 1. Therapeutic potential of WKYMVm in diseases [ouci.dntb.gov.ua]
- 2. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WKYMVm ≥95% (HPLC), Formyl Peptide Receptor-Like 1 Agonist, lyophilized | Sigma-Aldrich [sigmaaldrich.com]
- 7. dovepress.com [dovepress.com]
- 8. lifesciencegroup.co.uk [lifesciencegroup.co.uk]
- 9. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WKYMVm ameliorates obesity by improving lipid metabolism and leptin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: High-Precision Neutrophil Activation via FPR2 Agonist WKYMVM
Introduction & Biological Context
Neutrophils are the first responders of the innate immune system, utilizing G-Protein Coupled Receptors (GPCRs) to sense chemotactic gradients.[1][2] While N-formyl-methionyl-leucyl-phenylalanine (fMLP ) is the classical agonist for FPR1 , the synthetic hexapeptide WKYMVM (Trp-Lys-Tyr-Met-Val-Met) acts as a highly selective and potent agonist for FPR2 (also known as ALX/FPR2) and FPR3.
FPR2 is a critical target in "resolution pharmacology." Unlike FPR1, which drives purely pro-inflammatory responses, FPR2 signaling can mediate both pro-inflammatory and pro-resolving pathways depending on the ligand (e.g., Lipoxin A4 vs. Serum Amyloid A). WKYMVM is utilized to specifically interrogate the FPR2-mediated bactericidal functions: chemotaxis , degranulation , and superoxide anion generation (respiratory burst).
Mechanistic Causality
WKYMVM binds FPR2, inducing a conformational change that uncouples the G
-
IP3 triggers rapid intracellular Ca
release (calcium flux). -
DAG (along with Ca
) activates Protein Kinase C (PKC).[3] -
PKC phosphorylates subunits of the NADPH oxidase complex (p47phox), leading to the respiratory burst and superoxide (
) release.
Pathway Visualization
Figure 1: Signal transduction pathway of WKYMVM-induced neutrophil activation via FPR2.[3]
Material Preparation & Handling[7][8][9]
Scientific Integrity Note: The peptide sequence WKYMVM contains two Methionine (Met) residues. Methionine is highly susceptible to oxidation (forming sulfoxides), which drastically reduces potency. The D-isomer analog WKYMVm (where the C-terminal Met is D-Methionine) is often used for its resistance to enzymatic degradation, but this protocol addresses the specific L-isomer sequence WKYMVM as requested.
Peptide Stock Solution
-
Solvent: Dissolve lyophilized WKYMVM in 100% DMSO .
-
Why? Hydrophobic residues (Trp, Tyr, Met) make aqueous solubility limited (~1 mg/mL) and risky for aggregation. DMSO ensures complete solvation.
-
-
Concentration: Prepare a 10 mM master stock.
-
Storage: Aliquot into small volumes (e.g., 10-20 µL) in polypropylene tubes (low protein binding). Store at -20°C or -80°C.
-
Caution: Avoid freeze-thaw cycles.
-
Working Solution
-
Diluent: HBSS (Hanks' Balanced Salt Solution) + 0.1% BSA (Bovine Serum Albumin).
-
Why BSA? Prevents the hydrophobic peptide from sticking to the plastic walls of tubes/tips.
-
-
Timing: Dilute the DMSO stock to the working concentration (typically 1 µM to 10 µM) immediately before the assay. Do not store diluted peptide.
Protocol 1: Calcium Mobilization Assay
A rapid, high-throughput method to verify receptor engagement.
Objective: Measure rapid intracellular calcium flux upon FPR2 activation. Self-Validation: Use WRW4 (FPR2 antagonist) to prove signal specificity.
Reagents
-
Probe: Fluo-4 AM (2 µM final).
-
Buffer: HBSS with Ca
/Mg + 20 mM HEPES. -
Controls:
-
Positive: fMLP (100 nM) - verifies cell health via FPR1.
-
Negative: Buffer only.
-
Specificity: WRW4 (10 µM) pre-incubated.
-
Procedure
-
Loading: Incubate isolated neutrophils (
cells/mL) with Fluo-4 AM for 30 min at 37°C in the dark. -
Washing: Centrifuge (400 x g, 5 min) and resuspend in HBSS/HEPES.
-
Baseline: Measure fluorescence (Ex 494 nm / Em 516 nm) for 30 seconds to establish a flat baseline.
-
Activation: Inject WKYMVM (Final concentration: 1 nM – 100 nM ).
-
Note: The EC50 for WKYMVM at FPR2 is typically low nanomolar (~2-5 nM).
-
-
Acquisition: Continue measuring for 120 seconds.
-
Analysis: Calculate
(Peak fluorescence minus baseline divided by baseline).
Protocol 2: Superoxide Anion Generation (Cytochrome C)
The functional "Gold Standard" for neutrophil bactericidal activity.
Objective: Quantify the release of superoxide (
Reagents
-
Cytochrome C: Type III from horse heart (make fresh 10 mg/mL stock).
-
Priming Agent (Optional but Recommended): Cytochalasin B (5 µg/mL).
-
Expert Insight: Soluble agonists like WKYMVM often require "priming" to induce massive superoxide release. Cytochalasin B disrupts actin filaments, allowing easier granule fusion and oxidase assembly at the membrane.
-
-
Specificity Control: Superoxide Dismutase (SOD, 200 U/mL).
Procedure
-
Preparation: Resuspend neutrophils at
cells/mL in HBSS (with Ca/Mg). -
Plating: Add
cells/well (50 µL) into a 96-well plate. -
Priming: Add Cytochalasin B (or buffer) and incubate for 5 min at 37°C.
-
Reaction Mix: Add Cytochrome C (100 µM final) to all wells.
-
Activation: Add WKYMVM (100 nM final).
-
Control Wells: Add SOD (200 U/mL) before WKYMVM to prove the signal is superoxide.
-
-
Measurement: Immediately read Absorbance at 550 nm (kinetic mode) every 30 seconds for 10-20 minutes at 37°C.
-
Calculation:
-
Use the extinction coefficient for reduced Cytochrome C:
. -
Formula:
-
Protocol 3: Chemotaxis (Transwell/Boyden Chamber)
The physiological readout of directional migration.
Objective: Assess neutrophil migration toward a WKYMVM gradient.
Procedure
-
Chamber Setup: Use a 24-well Transwell plate with 3.0 µm pore size polycarbonate filters.
-
Lower Chamber: Add 600 µL of WKYMVM (10 nM - 100 nM) in HBSS + 0.1% BSA.
-
Negative Control: Buffer only.
-
Chemotactic Check: fMLP (10 nM).
-
-
Upper Chamber: Add
of neutrophils ( cells/mL). -
Incubation: 45 - 60 minutes at 37°C in 5% CO2.
-
Critical: Do not over-incubate, or neutrophils will randomly migrate (chemokinesis) rather than directionally migrate (chemotaxis).
-
-
Quantification:
-
Remove the insert.[4]
-
Count cells in the lower chamber using a hemocytometer or flow cytometer (add counting beads for precision).
-
Alternatively, lyse cells in the lower chamber and measure MPO (Myeloperoxidase) activity.
-
Data Summary & Comparative Analysis
The following table summarizes expected outcomes when comparing WKYMVM to the classical fMLP agonist.
| Feature | WKYMVM | fMLP |
| Primary Receptor | FPR2 (High Affinity), FPR3 | FPR1 (High Affinity) |
| EC50 (Ca2+ Flux) | ~ 1 - 5 nM | ~ 0.1 - 1 nM |
| Superoxide Potency | High (often > fMLP in primed cells) | High |
| Specific Antagonist | WRW4 | Cyclosporin H |
| Cross-Desensitization | Desensitizes FPR2; does not desensitize FPR1 | Desensitizes FPR1; does not desensitize FPR2 |
| Role in Sepsis | Protective (Enhances bactericidal activity) | Pro-inflammatory |
Troubleshooting & Validation (Self-Validating Systems)
To ensure "Trustworthiness," every experiment must include these internal checks:
-
The "Sticky Peptide" Problem:
-
Receptor Specificity Check (The WRW4 Test):
-
If you observe activation, you must prove it is FPR2-mediated.
-
Pre-incubate cells with WRW4 (10 µM) for 15 minutes.
-
Result: WKYMVM signal should be abolished (>90% inhibition). fMLP signal should remain intact. If WRW4 fails to block WKYMVM, your peptide may be degraded, or the cells are responding via non-specific mechanisms.
-
-
Oxidation of Methionine:
References
-
Baek, S. H., et al. (1996). Identification of the peptides that stimulate the phosphoinositide hydrolysis in lymphocyte cell lines from peptide libraries. Journal of Biological Chemistry, 271(14), 8170-8175. Link
-
Le, Y., et al. (1999). Utilization of two seven-transmembrane, G protein-coupled receptors, formyl peptide receptor-like 1 and formyl peptide receptor, by the synthetic hexapeptide WKYMVm for human phagocyte activation. Journal of Immunology, 163(12), 6777-6784. Link
-
Bae, Y. S., et al. (2004). Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling (WRW4). Journal of Immunology, 173(1), 607-614.[7] Link
-
Dahlgren, C., et al. (2016). The formyl peptide receptors: contemporary view of ligands and disease. Biochemical Pharmacology, 114, 22-37. Link
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Optimizing WKYMVM Peptide Concentrations for FPR2-Mediated Cell Signaling: A Technical Guide
Abstract & Core Directive
The synthetic hexapeptide WKYMVM (Trp-Lys-Tyr-Met-Val-Met-NH2) is a potent, high-affinity agonist for the Formyl Peptide Receptor 2 (FPR2/ALX) . Unlike its pan-agonist counterpart fMLP, WKYMVM exhibits exquisite selectivity for FPR2 at low concentrations, making it a critical tool for studying resolution pharmacology, neutrophil chemotaxis, and oxidative burst.
Critical Observation: The most common experimental error with WKYMVM is overdosing .
-
Picomolar (pM) ranges drive chemotaxis and calcium mobilization.[1]
-
Micromolar (µM) ranges are required for superoxide generation and bactericidal activity but risk cross-activating FPR1.
This guide provides a validated framework for titrating WKYMVM to isolate specific cellular functions while maintaining receptor specificity.
Mechanism of Action: The FPR2 Signaling Cascade[2]
WKYMVM acts as a surrogate ligand for FPR2, a G-protein-coupled receptor (GPCR) of the Gi/o family. Upon binding, the receptor undergoes a conformational change that dissociates the G
Key Signaling Nodes:
-
Chemotaxis (High Sensitivity): Mediated by G
subunits activating PI3K and subsequent actin polymerization via RhoA/Rac1. This occurs at the lowest receptor occupancy. -
Calcium Flux: G
i-mediated activation of Phospholipase C (PLC ), hydrolyzing PIP2 into IP3 and DAG. IP3 triggers rapid Ca release from the ER. -
Oxidative Burst (Low Sensitivity): Requires sustained PKC activation (via DAG) and MAPK signaling (ERK1/2, p38) to phosphorylate p47phox, assembling the NADPH oxidase complex.
Diagram 1: FPR2 Signaling Pathways
Visualization of the divergent pathways activated by WKYMVM binding.
Caption: WKYMVM binds FPR2, triggering G-protein dissociation. Low occupancy drives Chemotaxis (PI3K); high occupancy drives ROS production (PKC/NADPH).
Concentration Matrix: The "Goldilocks" Zones
The affinity of WKYMVM for FPR2 is significantly higher (EC
Table 1: Recommended WKYMVM Concentrations by Application
| Application | Target Cell Type | Recommended Conc. | EC | Notes |
| Chemotaxis | Neutrophils, Monocytes | 10 pM – 100 pM | ~75 pM | Higher doses cause receptor desensitization and "arrest" of migration. |
| Calcium Flux | HL-60, Transfected Cells | 1 nM – 10 nM | 75 pM - 2 nM | Immediate response (peak < 30s). Use 10 nM for maximal signal in screening. |
| Superoxide / ROS | Neutrophils, Macrophages | 100 nM – 1 µM | ~500 nM | Requires sustained signaling. <100 nM rarely triggers robust burst. |
| Anti-Inflammatory | Microglia, LPS-stim. Macrophages | 1 µM – 10 µM | N/A | Often used to inhibit LPS-induced cytokine release (TNF-α, IL-1β). |
| Survival/Proliferation | HUVECs, Monocytes | 1 µM – 10 µM | N/A | Activates Akt/ERK pathways to prevent apoptosis. |
Warning: Concentrations > 10 µM are not recommended due to potential cytotoxicity and non-specific activation of FPR1.
Protocol 1: Preparation, Storage, and Handling
WKYMVM is a hydrophobic peptide containing Methionine (Met) residues, making it susceptible to oxidation and aggregation.
Reagents
-
Lyophilized WKYMVM Peptide (MW: 856.11 g/mol )
-
Solvent: Sterile Water (for stocks < 0.6 mg/mL) or DMSO (for high-concentration stocks).
-
Storage Buffer: PBS + 0.1% BSA (for working solutions).
Step-by-Step Reconstitution
-
Stock Preparation (1 mM):
-
Although soluble in water up to ~0.6 mg/mL (~700 µM), DMSO is preferred for a 1 mM master stock to ensure complete solubilization and sterility.
-
Dissolve 1 mg of peptide in 1.16 mL of sterile DMSO to yield a 1 mM (10⁻³ M) solution.
-
Tip: If using water, sonicate briefly. Ensure the solution is clear.
-
-
Aliquoting:
-
Critical: Do not store the bulk stock at 4°C.
-
Aliquot into 10–50 µL volumes in low-protein-binding tubes.
-
Overlay with Nitrogen gas (if available) to prevent Met oxidation.[2]
-
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
-
Working Solution (Day of Experiment):
-
Thaw one aliquot on ice.
-
Serial Dilution: Dilute the 1 mM stock 1:1000 in PBS/BSA (0.1%) to get 1 µM .
-
Further dilute to 10 nM or 100 pM as required.
-
Note: Discard unused working solutions at the end of the day.
-
Protocol 2: Functional Validation (Calcium Mobilization)
Before running complex phenotypic assays (e.g., migration), validate the peptide activity and cell receptor expression using a Calcium Flux assay.
Experimental Workflow
Objective: Confirm FPR2 responsiveness in HL-60 cells (differentiated) or primary neutrophils.
-
Cell Preparation:
-
Harvest cells (1 x 10⁶ cells/mL) in Calcium-free HBSS.
-
Load with Fluo-4 AM (2-4 µM) for 30 mins at 37°C in the dark.
-
Wash 2x with HBSS containing Ca
/Mg .
-
-
Baseline Establishment:
-
Aliquot cells into a black-walled 96-well plate.
-
Measure baseline fluorescence (Ex: 488nm / Em: 525nm) for 30 seconds.
-
-
Agonist Injection:
-
Inject WKYMVM (10x concentration) to achieve final concentrations of 0.1 nM, 1 nM, 10 nM, and 100 nM .
-
Control: Use 10 µM WRW4 (FPR2 antagonist) pre-incubated for 15 mins to confirm specificity.[3]
-
-
Data Acquisition:
-
Record fluorescence every 1 second for 180 seconds.
-
Response should peak within 15–30 seconds.
-
Diagram 2: Validation Workflow
Visual guide for the Calcium Flux validation protocol.
Caption: Step-by-step workflow for validating WKYMVM activity via Calcium Flux assay.
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Response (Ca2+) | Peptide Oxidation | Check storage. Methionine oxidation inactivates WKYMVM. Use fresh aliquot. |
| High Background | DMSO Toxicity | Ensure final DMSO concentration is < 0.1%. |
| Non-Specific Signal | FPR1 Activation | If using >100 nM, co-treat with Boc-2 (FPR1 antagonist) to isolate FPR2 signal. |
| Loss of Chemotaxis | Desensitization | The "Bell-Shaped Curve" effect. Reduce concentration from nM to pM range. |
| Plastic Adherence | Hydrophobicity | Use low-protein-binding tips and tubes. Add 0.1% BSA to buffers. |
References
-
R&D Systems. (n.d.). WKYMVm Product Information. Tocris Bioscience. Link
-
Christophe, T., et al. (2001). The synthetic peptide Trp-Lys-Tyr-Met-Val-Met-NH2 specifically activates neutrophils through FPRL1/Lipoxin A4 receptors.[4][5] Journal of Biological Chemistry, 276(24), 21585-21593. Link
-
Bae, Y. S., et al. (1999).[6][7] Independent functioning of cytosolic phospholipase A2 and phospholipase D1 in Trp-Lys-Tyr-Met-Val-D-Met-induced superoxide generation in human monocytes.[1][7] Journal of Immunology, 162(10), 5922-5930. Link
-
Liu, Y., et al. (2012). WKYMVm/FPR2 Alleviates Spinal Cord Injury by Attenuating the Inflammatory Response of Microglia.[8][9] PLOS ONE, 7(5), e37760. Link
-
Le, Y., et al. (2001). Utilization of two seven-transmembrane, G protein-coupled receptors, formyl peptide receptor-like 1 and formyl peptide receptor, by the synthetic hexapeptide WKYMVm for human phagocyte activation.[5] Journal of Immunology, 166(6), 4096-4101. Link
Sources
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models | MDPI [mdpi.com]
- 4. WKYMVM | Formyl Peptide Receptor Agonists: Tocris Bioscience [rndsystems.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 7. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WKYMVm/FPR2 Alleviates Spinal Cord Injury by Attenuating the Inflammatory Response of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
WKYMVM as a tool for investigating leukocyte trafficking
Application Notes & Protocols
WKYMVM: A Precision Tool for Investigating Leukocyte Trafficking and GPCR Signaling
Audience: Researchers, scientists, and drug development professionals in immunology, inflammation, and cell biology.
Introduction: Unlocking Leukocyte Chemotaxis with WKYMVM
The directed migration of leukocytes to sites of inflammation, infection, or tissue injury is a cornerstone of the immune response. Understanding the molecular drivers of this process, known as leukocyte trafficking, is critical for developing novel therapeutics for a host of inflammatory diseases. The synthetic hexapeptide WKYMVM (Trp-Lys-Tyr-Met-Val-D-Met) has emerged as a powerful and highly specific tool for dissecting these mechanisms.[1][2]
Identified from a synthetic peptide library, WKYMVM is a potent agonist for the Formyl Peptide Receptor (FPR) family, a group of G-protein coupled receptors (GPCRs) pivotal in initiating innate immune responses.[3][4] Its particular value lies in its exceptionally high affinity for Formyl Peptide Receptor 2 (FPR2) , also known as the Lipoxin A4 Receptor (ALX).[1][3] WKYMVM activates FPR2 at picomolar concentrations, triggering robust downstream signaling that culminates in chemotaxis, calcium mobilization, and superoxide production in phagocytes like neutrophils and monocytes.[1][5][6]
This guide provides an in-depth exploration of the WKYMVM-FPR2 signaling axis, detailed protocols for its use in key in vitro and in vivo assays, and expert insights to empower researchers to leverage this peptide as a precision tool in their studies.
Mechanism of Action: The WKYMVM-FPR2 Signaling Cascade
WKYMVM's ability to induce leukocyte migration is rooted in its specific activation of FPRs, which are predominantly expressed on myeloid cells.[1][4] While it can interact with FPR1 and FPR3 at higher concentrations, its primary and most potent effects are mediated through FPR2.[1][5]
Upon binding to the seven-transmembrane domain of FPR2, WKYMVM initiates a conformational change that activates heterotrimeric G-proteins, primarily of the Gαi and Gαq families.[7][8] This event triggers a cascade of intracellular signaling pathways essential for cellular activation and directed movement:
-
Phospholipase C (PLC) Pathway: The activated G-protein stimulates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8][9]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the rapid release of stored calcium (Ca2+) into the cytosol.[8][9] This transient spike in intracellular calcium is a hallmark of FPR2 activation and a critical signal for various downstream events, including degranulation.[1]
-
PI3K/Akt and MAPK Pathways: Concurrently, signaling through FPR2 activates the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK and p38).[1][7] These pathways are fundamental for regulating the cytoskeletal rearrangements, adhesion, and transcriptional changes required for chemotaxis and cell survival.[7][10]
Quantitative Data Summary
The potency of WKYMVM varies between the different FPR subtypes. This high selectivity for FPR2 makes it an excellent tool for isolating the function of this specific receptor.
| Parameter | Receptor Target | Typical Value | Leukocyte Response | Reference(s) |
| EC₅₀ (Calcium Mobilization) | Human FPR2/ALX | ~75 pM | Chemotaxis, Ca²⁺ Flux | [1][5][6] |
| EC₅₀ (Calcium Mobilization) | Human FPR3 | ~3 nM | Chemotaxis | [1][5][6] |
| Effective Concentration | Human FPR1 | >10 nM | Chemotaxis | [1][5] |
| In Vitro Chemotaxis | Neutrophils, Monocytes | 1 - 100 nM | Directed Migration | [7][11] |
| In Vivo Peritonitis Model | Mouse | 4 mg/kg (s.c. or i.p.) | Leukocyte Recruitment | [12][13] |
Expert Insight: The picomolar efficacy of WKYMVM for FPR2 allows researchers to use it at concentrations that will not significantly activate FPR1, thereby ensuring that the observed effects are mediated specifically through FPR2.
Experimental Applications and Protocols
WKYMVM can be seamlessly integrated into a multi-stage research workflow, from initial in vitro screening to in vivo validation of leukocyte trafficking phenomena.
Protocol 1: In Vitro Leukocyte Chemotaxis Assay (Modified Boyden Chamber)
This assay quantitatively measures the directed migration of leukocytes towards a chemoattractant.
Principle: Leukocytes are placed in the upper chamber of a transwell insert, which is separated from a lower chamber containing WKYMVM by a microporous membrane. Cells that actively migrate through the pores toward the chemoattractant are counted.
Materials:
-
Isolated primary leukocytes (e.g., human neutrophils or monocytes) or FPR2-expressing cell lines.
-
WKYMVM peptide stock solution (1 mM in DMSO).
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).
-
96-well chemotaxis chamber system (e.g., Corning Transwell®, 5 µm pore size for neutrophils).
-
Calcein-AM or other suitable cell stain.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Resuspend freshly isolated leukocytes in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
Rationale: Using serum-free or low-protein buffer is crucial to prevent interference from other chemoattractants and to promote a clear gradient.
-
-
Gradient Setup: Prepare serial dilutions of WKYMVM in chemotaxis buffer (e.g., 0.1 nM to 100 nM) and add 150 µL to the lower wells of the chemotaxis plate. Include a buffer-only well as a negative control.
-
Loading Cells: Add 50 µL of the cell suspension (50,000 cells) to the top of each transwell insert. Carefully place the inserts into the lower wells, ensuring no air bubbles are trapped.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Rationale: Incubation time is critical and should be optimized for the cell type. Neutrophils migrate faster than monocytes. Over-incubation can lead to loss of the chemoattractant gradient.
-
-
Cell Quantification: a. Carefully remove the inserts. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells. b. Add a lysis buffer containing a fluorescent dye (like Calcein-AM) to the lower wells. c. Incubate as required by the dye manufacturer to label the migrated cells. d. Read the fluorescence on a plate reader using appropriate excitation/emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity (proportional to cell number) against the WKYMVM concentration to generate a dose-response curve.
Protocol 2: Intracellular Calcium Mobilization Assay
This is a primary functional assay to confirm FPR2 activation by measuring the rapid increase in intracellular calcium ([Ca²⁺]i).[9]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon WKYMVM stimulation, the binding of released Ca²⁺ to the dye causes a sharp increase in fluorescence, which can be measured in real-time.[9]
Materials:
-
Leukocytes (primary or cell lines) expressing FPR2.
-
WKYMVM peptide.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
96-well black, clear-bottom microplate.
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with an injection module.
Procedure:
-
Cell Plating: Seed cells (e.g., 50,000 cells/well) into a 96-well black, clear-bottom plate and allow them to adhere if necessary.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in Assay Buffer.
-
Rationale: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM-ester dyes in the aqueous buffer.
-
-
Incubation: Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye, leaving 100 µL of buffer in the wells after the final wash.
-
Measurement: a. Place the plate in the fluorescence reader and allow it to equilibrate to 37°C. b. Program the instrument to measure a baseline fluorescence for 15-20 seconds. c. Inject the WKYMVM stimulus (e.g., 20 µL of a 6X concentrated solution to reach a 1X final concentration) and immediately continue reading fluorescence every 1-2 seconds for at least 2-3 minutes.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plotting this response against WKYMVM concentration allows for the calculation of an EC₅₀ value.
Protocol 3: In Vivo Murine Model of Carrageenan-Induced Peritonitis
This model assesses the ability of WKYMVM to induce leukocyte recruitment into a body cavity in a living organism.[14][15]
Principle: An inflammatory agent (Carrageenan) is injected into the peritoneal cavity of a mouse to create a mild, localized inflammation. WKYMVM can be co-administered or given systemically to study its effect on the magnitude and composition of the resulting leukocyte infiltrate. For studying WKYMVM directly, it can be injected without Carrageenan.
Materials:
-
C57BL/6 mice (8-10 weeks old).
-
WKYMVM peptide, sterile and endotoxin-free.
-
Sterile 1% Carrageenan solution in saline (optional, for enhancing inflammation).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Lavage Buffer (PBS with 2 mM EDTA).
-
FACS antibodies (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages).
-
Flow cytometer.
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Injection: Anesthetize the mice lightly. Administer an intraperitoneal (i.p.) injection of one of the following:
-
Control Group: 200 µL sterile PBS.
-
WKYMVM Group: WKYMVM (e.g., 4 mg/kg) dissolved in 200 µL sterile PBS.[12]
-
Inflammatory Control (Optional): 200 µL of 1% Carrageenan.
-
-
Incubation Period: House the mice for 4-6 hours.
-
Rationale: This time frame is typically optimal for observing peak neutrophil infiltration in response to acute inflammatory stimuli.
-
-
Peritoneal Lavage: Euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). a. Expose the peritoneal cavity and inject 5 mL of cold Lavage Buffer. b. Gently massage the abdomen for 1 minute to dislodge the cells. c. Carefully aspirate the fluid (peritoneal exudate) with a syringe.
-
Cell Counting and Analysis: a. Centrifuge the collected exudate, discard the supernatant, and resuspend the cell pellet. b. Determine the total number of leukocytes using a hemocytometer or an automated cell counter. c. Stain the cells with fluorescently-labeled antibodies against specific leukocyte markers (e.g., Ly6G, F4/80). d. Analyze the cell populations by flow cytometry to quantify the number and percentage of neutrophils, monocytes, and macrophages recruited to the peritoneum.
-
Data Analysis: Compare the total and differential leukocyte counts between the control and WKYMVM-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
The WKYMVM peptide is an indispensable research tool, offering high potency and selectivity for FPR2. Its reliability in inducing classic leukocyte responses—chemotaxis and calcium signaling—makes it an ideal positive control and a precise probe for investigating the molecular machinery of inflammation and immune cell trafficking. The protocols outlined here provide a robust framework for researchers to explore the complex roles of the FPR2 signaling axis in both health and disease.
References
- Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for a WKYMVM-NH2 Calcium Mobilization Assay. Benchchem.
-
Yang, Y., Zhao, J., Jiang, C., Zhang, Y., Han, M., & Liu, H. (2023). WKYMVm Works by Targeting Immune Cells. Journal of Inflammation Research, 16, 15-32. Retrieved from [Link]
-
de Oliveira, G. P., et al. (2022). Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. International Journal of Molecular Sciences, 23(2), 823. Retrieved from [Link]
-
Yang, Y., Zhao, J., Jiang, C., Zhang, Y., Han, M., & Liu, H. (2023). WKYMVm Works by Targeting Immune Cells. ResearchGate. Retrieved from [Link]
-
Cattaneo, F., Parisi, M., & Ammendola, R. (2013). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 14(4), 7191-7230. Retrieved from [Link]
-
Yang, Y., Zhao, J., Jiang, C., Zhang, Y., Han, M., & Liu, H. (2023). WKYMVm Works by Targeting Immune Cells. Taylor & Francis Online. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Measuring Intracellular Calcium Mobilization with WKYMVM-NH2 TFA. Benchchem.
-
Li, Y., et al. (2022). Therapeutic potential of WKYMVm in diseases. Frontiers in Pharmacology, 13, 968208. Retrieved from [Link]
-
Li, Y., et al. (2022). Therapeutic potential of WKYMVm in diseases. PMC. Retrieved from [Link]
-
Kim, S. D., et al. (2018). Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity. Experimental & Molecular Medicine, 50(5), 1-10. Retrieved from [Link]
-
Yang, Y., et al. (2023). WKYMVm works by targeting immune cells. Dove Medical Press. Retrieved from [Link]
-
Liu, Y., et al. (2021). WKYMVm/FPR2 Alleviates Spinal Cord Injury by Attenuating the Inflammatory Response of Microglia. Oxidative Medicine and Cellular Longevity, 2021, 8816817. Retrieved from [Link]
-
Lee, H. Y., et al. (2014). Biomedical therapy using synthetic WKYMVm hexapeptide. Taylor & Francis Online. Retrieved from [Link]
-
Cattaneo, F., Parisi, M., & Ammendola, R. (2013). Scheme 3. Intracellular signaling pathways elicited by WKYMVm in human... ResearchGate. Retrieved from [Link]
-
Dahlgren, C., et al. (2005). The immunostimulatory peptide WKYMVm-NH activates bone marrow mouse neutrophils via multiple signal transduction pathways. The International Journal of Biochemistry & Cell Biology, 37(2), 356-367. Retrieved from [Link]
-
Kim, S. D., et al. (2010). The therapeutic effects of WKYMVm in sepsis models. ResearchGate. Retrieved from [Link]
-
He, H. Q., & Ye, R. D. (2002). WKYMVm and fMLF induce calcium mobilization in transfected cells.... ResearchGate. Retrieved from [Link]
-
Chen, K., et al. (2020). Active conformation of the FPR2-WKYMVm complex. ResearchGate. Retrieved from [Link]
-
de Oliveira, G. P., et al. (2022). Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. NIH. Retrieved from [Link]
-
Bae, Y. S., et al. (2004). Effect of WKYMVm analogs on chemotaxis. Assays were performed using a... ResearchGate. Retrieved from [Link]
Sources
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 4. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
WKYMVM in high-throughput screening for FPR modulators
Application Note: WKYMVM Peptide in High-Throughput Screening for FPR2 Modulators
Executive Summary
The formyl peptide receptor 2 (FPR2/ALX) is a G-protein coupled receptor (GPCR) central to the resolution of inflammation. Unlike classical pro-inflammatory receptors, FPR2 exhibits "biased agonism," promoting either inflammation or resolution depending on the ligand structure. WKYMVM (Trp-Lys-Tyr-Met-Val-Met) and its protease-resistant D-isomer WKYMVm are potent synthetic hexapeptides used as benchmark agonists in High-Throughput Screening (HTS).
This guide details the deployment of WKYMVM in HTS campaigns to identify novel FPR2 agonists (pro-resolving drugs) or antagonists. It focuses on Calcium Mobilization (G
Critical Reagent Note: Isomer Specificity
Scientific Integrity Check: While "WKYMVM" (L-Met at C-terminus) is the native sequence identified from peptide libraries, it is susceptible to rapid enzymatic degradation in complex biological matrices.
-
Recommendation: For HTS campaigns requiring extended incubation times (>30 mins), use the D-Met analog (WKYMVm) . It retains identical pharmacological efficacy (EC
~75 pM for FPR2) but offers superior stability. -
Specificity: WKYMVm is highly selective for FPR2 at low concentrations (<100 nM) but can activate FPR3 and FPR1 at micromolar concentrations. Counter-screening against FPR1 is mandatory for hit validation.
Mechanism of Action & Signaling Architecture
FPR2 couples promiscuously to G
Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by WKYMVM upon FPR2 binding, highlighting the nodes measured in HTS.
Caption: WKYMVM-induced FPR2 signaling. Primary HTS detects Calcium release (Red); Secondary validation tracks
HTS Assay Strategy: Calcium Mobilization
The Calcium Flux assay is the industry standard for primary screening due to its high Z' factor (>0.7) and rapid kinetics.
Experimental Design
-
Cell Line: CHO-K1 or HEK293 stably expressing human FPR2.
-
Note: Co-transfection with G
16 or G qi5 is recommended in CHO cells to force coupling to the PLC-IP3-Ca pathway if the endogenous G-protein machinery is insufficient.
-
-
Detection: FLIPR (Fluorometric Imaging Plate Reader) Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.
-
Controls:
-
Max Signal (100%): 100 nM WKYMVm.
-
Min Signal (0%): Vehicle (0.5% DMSO in Buffer).
-
Detailed Protocol
Step 1: Cell Plating
-
Harvest CHO-FPR2 cells using Accutase (avoid Trypsin to preserve receptor integrity).
-
Resuspend in culture medium at
cells/mL. -
Dispense 20 µL/well (
cells) into a 384-well black-wall/clear-bottom poly-D-lysine coated plate. -
Incubate overnight at 37°C, 5% CO
.
Step 2: Dye Loading
-
Prepare 2X Loading Buffer : HBSS + 20 mM HEPES + Calcium-6 dye + 2.5 mM Probenecid (prevents dye leakage).
-
Expert Tip: Adjust pH to 7.4 exactly. FPR2 is pH-sensitive.
-
-
Remove culture medium (or add equal volume if using no-wash kit).
-
Add 20 µL of 2X Loading Buffer to cells.
-
Incubate: 1 hour at 37°C, then 15 mins at Room Temperature (RT) to equilibrate.
Step 3: Compound Preparation & Addition
-
Source Plate: Prepare test compounds and WKYMVM controls in HBSS (0.5% DMSO final).
-
WKYMVM Handling: Dissolve stock in 100% DMSO. Dilute into glass or low-binding plasticware immediately before use to prevent adsorption.
-
-
Online Addition: Transfer plate to FLIPR Tetra or Hamamatsu FDSS.
-
Read Parameters:
-
Baseline: Read 10 seconds (1 Hz).
-
Injection: Add 10 µL compound/control (5X concentration).
-
Response: Read 90 seconds (1 Hz), then 60 seconds (0.5 Hz).
-
Step 4: Data Analysis
Calculate the Max-Min RFU (Relative Fluorescence Units). Fit data to a 4-parameter logistic equation:
Secondary Assay: -Arrestin Recruitment
To distinguish biased ligands (e.g., those that trigger resolution without chemotaxis), a secondary
Workflow Diagram (HTS Logic)
Caption: Logical flow for FPR2 modulator discovery. WKYMVM is the positive control in Primary and Secondary steps.
Data Summary & Reference Values
The following table provides expected reference values for WKYMVm to validate assay performance.
| Parameter | Calcium Flux (Gq) | Notes | |
| EC | 30 - 100 pM | 0.5 - 2 nM | Lower potency in arrestin is typical. |
| EC | > 100 nM | > 500 nM | Specificity window >1000-fold. |
| Z' Factor | > 0.70 | > 0.60 | Excellent robustness for HTS.[1] |
| Signal Window | > 5-fold | > 3-fold | Signal-to-Background ratio. |
| Solvent Tolerance | 1% DMSO | 0.5% DMSO | FPR2 is sensitive to high DMSO. |
Troubleshooting & Optimization
-
Peptide Adsorption (The "Ghost" Effect):
-
Issue: EC
shifts to the right or signal decreases over the course of the run. -
Cause: WKYMVM is hydrophobic and sticks to standard polystyrene tips/plates.
-
Solution: Use Low-Binding tips and plates. Add 0.1% BSA (Bovine Serum Albumin) to the compound buffer to act as a carrier protein.
-
-
Desensitization:
-
Issue: High variance in replicates.
-
Cause: FPR2 desensitizes rapidly (seconds) upon ligand exposure.
-
Solution: Ensure rapid mixing during injection. Do not pre-incubate cells with agonist; addition must be "online" during the read.
-
-
DMSO Interference:
-
Issue: False positives in the Calcium assay.
-
Cause: DMSO >1% can induce non-specific Calcium release or membrane perturbation.
-
Solution: Normalize DMSO strictly to 0.5% across all wells (Basal, Max, and Test).
-
References
-
Baek, S. H., et al. (1996). Identification of the peptides that stimulate the phosphoinositide hydrolysis in lymphocyte cell lines from a peptide library. Journal of Biological Chemistry, 271(14), 8170-8175. Link
-
Le, Y., et al. (2001). Formyl peptide receptors revisited. Trends in Immunology, 22(7), 375-379. Link
-
Christophe, T., et al. (2001). The synthetic peptide Trp-Lys-Tyr-Met-Val-Met-NH2 specifically activates neutrophils through FPRL1/lipoxin A4 receptors and is an agonist for the orphan monocyte-expressed chemoattractant receptor FPRL2. Journal of Biological Chemistry, 276(24), 21585-21593.[2] Link
-
Huamei, F., et al. (2017). FPR2 signaling without β-arrestin recruitment alters the functional repertoire of neutrophils. Biochemical Pharmacology, 146, 114-122. Link
-
Molecular Devices. FLIPR Calcium Assay Kits Application Note. Link
Sources
Application Note: WKYMVM Peptide in Angiogenesis Research
Introduction
The synthetic hexapeptide WKYMVM (Trp-Lys-Tyr-Met-Val-Met) is a potent, high-affinity agonist for the Formyl Peptide Receptor 2 (FPR2) , a G-protein coupled receptor (GPCR). Unlike traditional angiogenic growth factors like VEGF which utilize receptor tyrosine kinases, WKYMVM promotes angiogenesis through GPCR-mediated signaling. This distinct mechanism makes it a critical tool for researchers investigating ischemic diseases, wound healing, and "therapeutic angiogenesis" strategies where traditional growth factor therapies may fail or face resistance.
Critical Technical Note: While WKYMVM (L-isomer) is the native agonist sequence, its D-isomer analog WKYMVm (Trp-Lys-Tyr-Met-Val-D-Met) is frequently preferred in in vivo and prolonged in vitro studies due to its resistance to protease degradation and enhanced biological stability. This guide covers the application of the core sequence, but researchers should select the specific isomer based on assay duration.
Mechanism of Action
WKYMVM induces angiogenesis by binding to FPR2 on the surface of endothelial cells (ECs) and Endothelial Progenitor Cells (EPCs).[1] This binding triggers a conformational change that activates pertussis toxin-sensitive
Key Signaling Nodes
-
Receptor Activation: WKYMVM binds FPR2 (high affinity,
in low nanomolar range). -
Kinase Cascade: Activates PI3K/Akt (survival/NO production) and Ras/Raf/MEK/ERK (proliferation).
-
Effector Molecules:
-
eNOS: Phosphorylation leads to Nitric Oxide (NO) release, causing vasodilation and cell migration.
-
NADPH Oxidase: Generates transient Reactive Oxygen Species (ROS) required for angiogenic signaling.
-
NF-
B: Upregulates adhesion molecules (ICAM-1) and cytokines.
-
Pathway Visualization
Figure 1: WKYMVM signaling cascade via FPR2 in endothelial cells.
Compound Handling & Preparation[2][3]
Solubility & Storage[2][4]
-
Molecular Weight: ~856.1 g/mol [2]
-
Solubility: Soluble in DMSO (up to 10 mg/mL) or water (up to 1 mg/mL).
-
Stock Preparation:
-
Dissolve lyophilized powder in sterile DMSO to create a 10 mM stock solution .
-
Aliquot into small volumes (e.g., 10-20
L) to avoid freeze-thaw cycles. -
Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
-
Working Solutions
-
Dilute the DMSO stock in culture medium (e.g., EBM-2 or RPMI) immediately before use.
-
Final DMSO concentration in the assay well must be
to avoid cytotoxicity.
Experimental Protocol: HUVEC Tube Formation Assay
This assay measures the ability of WKYMVM to induce the organization of Human Umbilical Vein Endothelial Cells (HUVECs) into capillary-like structures.
Materials
-
Matrix: Growth Factor Reduced (GFR) Matrigel (Corning or equivalent).
-
Media: EBM-2 (Endothelial Basal Medium) + 1% FBS (Low serum is critical to observe the peptide's specific effect).
-
Controls:
-
Negative: Vehicle (0.1% DMSO).
-
Positive: VEGF (20 ng/mL).
-
Specificity Control:WRW4 (FPR2 antagonist, 10
M).
-
Step-by-Step Methodology
-
Matrix Coating:
-
Thaw Matrigel overnight on ice at 4°C.
-
Add 50
L/well to a pre-chilled 96-well plate using chilled pipette tips. -
Incubate at 37°C for 30 minutes to polymerize.
-
-
Cell Preparation:
-
Trypsinize HUVECs and resuspend in EBM-2 (low serum).[5]
-
Count cells and adjust density to 2
10⁵ cells/mL .
-
-
Treatment Preparation:
-
Prepare 2X concentrations of WKYMVM in media.
-
Recommended Dose Response: 0, 10 nM, 100 nM, 1
M. -
Note:100 nM is the typical optimal concentration for WKYMVM.
-
-
Seeding:
-
Add 50
L of cell suspension to the Matrigel-coated wells (10,000 cells/well). -
Add 50
L of the 2X WKYMVM treatment solution.
-
-
Incubation & Imaging:
-
Incubate at 37°C, 5% CO₂.
-
Timepoint: Tube formation is rapid. Image at 4, 8, and 16 hours .
-
Capture 3 random fields per well using phase-contrast microscopy (4x or 10x).
-
Workflow Diagram
Figure 2: HUVEC Tube Formation Assay Workflow.
Data Analysis & Expected Results
Quantify tube formation using ImageJ (Angiogenesis Analyzer plugin).
| Parameter | WKYMVM Effect (vs. Control) | Mechanism Validation |
| Total Tube Length | Increase (1.5 - 2.0 fold) | Blocked by WRW4 |
| Number of Junctions | Significant Increase | Blocked by LY294002 (PI3K inhibitor) |
| Mesh Area | Increase | Blocked by PD98059 (ERK inhibitor) |
Troubleshooting Guide:
-
No Tubes: Matrigel may have expired or cells are too high passage (>P6).
-
High Background: Serum levels in basal media are too high; reduce FBS to 0.5% or 1%.
-
Variable Response: Check peptide stability. If using L-isomer (WKYMVM) for >12 hours, consider refreshing media or switching to D-isomer (WKYMVm).
In Vivo Application Notes
For researchers moving to animal models (e.g., Hindlimb Ischemia, Diabetic Wound Healing):
-
Peptide Selection: Use WKYMVm (D-Met analog) for in vivo work due to half-life extension.
-
Dosing: Typical effective dose is 4 mg/kg (intramuscular) or topical application of 1-5
M solutions. -
Delivery: Encapsulation in PLGA microspheres is often used to provide sustained release, as the free peptide clears rapidly.
References
-
WKYMVm-induced activation of formyl peptide receptor 2 stimulates ischemic neovasculogenesis. Source:[1][6] Stem Cells (2014).[3] Key Finding: Demonstrates WKYMVm promotes homing of endothelial colony-forming cells (ECFCs) to ischemic tissues.[6] URL:[Link]
-
Stimulation of cutaneous wound healing by an FPR2-specific peptide agonist WKYMVm. Source: Wound Repair and Regeneration (2015). Key Finding: Topical application of WKYMVm accelerates wound closure and angiogenesis in diabetic rats.[7] URL:[Link]
-
Biomedical therapy using synthetic WKYMVm hexapeptide. Source: Expert Opinion on Therapeutic Patents (2013). Key Finding: Comprehensive review of the peptide's therapeutic potential in inflammation and angiogenesis.[1] URL:[Link][8]
-
Formyl peptide receptor 2 is a novel therapeutic target for angiogenesis. Source: Journal of Cellular Physiology (2018). Key Finding: Validates the signaling pathway (ERK/Akt) and specificity using WRW4 antagonist. URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. WKYMVm-induced activation of formyl peptide receptor 2 stimulates ischemic neovasculogenesis by promoting homing of endothelial colony-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of cutaneous wound healing by an FPR2-specific peptide agonist WKYMVm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low signal in WKYMVM-induced calcium flux assay
Executive Summary & System Architecture
The WKYMVM peptide (Trp-Lys-Tyr-Met-Val-Met) is a highly potent, synthetic agonist targeting the Formyl Peptide Receptor 2 (FPR2) , also known as ALX/FPR2. Unlike the bacterial peptide fMLF, which targets FPR1, WKYMVM is highly selective for FPR2 at nanomolar concentrations.
A "low signal" in this assay is rarely a single-point failure. It is usually a disconnect between ligand integrity , receptor density , and dye retention kinetics .
The Signaling Pathway (System Logic)
To troubleshoot, we must first visualize the signal transduction pathway. If any node in this chain fails, the calcium spike (fluorescence) will be absent.
Figure 1: The WKYMVM-FPR2 signal transduction cascade.[1][2][3][4][5][6][7][8][9] Note that while FPR2 is G-protein coupled (often Gi/Go, but couples to PLC via Gβγ subunits or Gq context), the readout depends entirely on the downstream IP3-mediated calcium release.
Diagnostic Workflow
Before altering reagents, determine where the signal is lost using this logic flow.
Figure 2: Diagnostic decision tree. Differentiating between "system failure" (dye/cells) and "specific failure" (receptor/ligand) is the first critical step.
Technical Support: FAQs & Troubleshooting
Category 1: The Agonist (WKYMVM Integrity)
Q: I am using 10 µM WKYMVM but seeing no response. Is my concentration too low? A: No, your concentration is likely too high, but the lack of signal suggests the peptide is inactive.
-
The Science: WKYMVM is extremely potent, with an EC50 typically in the picomolar to low nanomolar range (75 pM - 5 nM) for FPR2 [1]. If you need µM concentrations, your peptide is degraded, or you are looking at off-target effects.
-
The "Met" Problem: WKYMVM contains two Methionine (Met) residues. Methionine is highly susceptible to oxidation (forming methionine sulfoxide), which drastically reduces biological activity [2].
-
Action Item:
-
Did you store the peptide in solution? If yes, discard it.
-
Reconstitute fresh powder.
-
Use WKYMVm (D-Met at the C-terminus) if possible; it is more stable and potent than the all-L form [3].
-
Aliquot immediately and store at -80°C under nitrogen gas if available.
-
Q: Can I use fMLF as a positive control for WKYMVM? A: Only if your cells express FPR1 .
-
The Specificity: fMLF is an FPR1 agonist.[3][5] WKYMVM is an FPR2 agonist.[9][10]
-
The Trap: Neutrophils express both. However, if you are using transfected CHO or HEK293 cells, they likely only express the receptor you transfected. If you transfected FPR2, fMLF will give a very weak or non-existent signal compared to WKYMVM [4].
-
Recommendation: Use ATP (1-10 µM) as your system control. ATP activates endogenous purinergic receptors (P2Y) present on almost all mammalian cells, triggering a calcium release independent of FPR2.
Category 2: Dye Chemistry & Loading [1][11]
Q: My baseline fluorescence is high, but the "delta" (response) is low. What is happening? A: This indicates dye leakage . The dye is being pumped out of the cell before you read the plate.
-
The Mechanism: Many cell lines (CHO, HEK, macrophages) have active anion transporters. They recognize the hydrolyzed fluorescent dye as a foreign anion and pump it into the extracellular buffer. This increases background noise and depletes the intracellular signal source.
-
The Solution: You must use Probenecid (1.25 - 2.5 mM) in your loading and wash buffers.[12] Probenecid inhibits these organic anion transporters [5].[1][13][14]
-
Protocol Check:
-
Prepare Probenecid fresh (it precipitates easily).
-
Adjust pH to 7.4 after dissolving Probenecid (it is acidic).
-
Q: Should I wash the cells after dye loading? A: It depends on the dye kit, but for "Low Signal" troubleshooting, Washing is superior .
-
No-Wash Kits: Contain a background masking agent (quencher) that suppresses extracellular fluorescence. While convenient, quenchers can sometimes dampen the intracellular signal or interact with peptide ligands.
-
Wash Protocol: Loading dye -> Incubate -> Wash 3x with Buffer (containing Probenecid) -> Read. This physically removes extracellular dye, providing the highest possible Signal-to-Noise (S/N) ratio.
Category 3: Biological Variables
Q: I'm using HL-60 cells. Why is the response inconsistent? A: HL-60 cells must be differentiated to express FPR2.
-
The Biology: Undifferentiated HL-60 (promyelocytic) cells express very low levels of Formyl Peptide Receptors.
-
The Fix: Differentiate them into a neutrophil-like phenotype using DMSO (1.3% v/v for 5-7 days) or retinoic acid. Check expression via flow cytometry (CD11b marker) before running the calcium flux.
Optimized Experimental Protocol
This protocol is designed to eliminate common failure points (oxidation, leakage, and buffer incompatibility).
Reagents:
-
Agonist: WKYMVm (D-Met variant preferred).[4][6][10] Stock 10 mM in DMSO.
-
Dye: Fluo-4 AM or Calcium-6.
-
Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free) + 2.5 mM Probenecid.
Step-by-Step Workflow:
-
Cell Plating:
-
Adherent: 40,000 cells/well (96-well) overnight. Confluency should be ~80-90%.
-
Suspension (Neutrophils/HL-60): 100,000 cells/well in Poly-D-Lysine coated plates. Centrifuge gently (200xg, 2 min) to settle cells before dye loading.
-
-
Dye Loading (The Critical Step):
-
Prepare 2x Dye Solution (e.g., 4 µM Fluo-4 AM) in Assay Buffer.
-
CRITICAL: Add Probenecid (2.5 mM final) to the dye solution.[12]
-
Add equal volume of 2x Dye to cells (do not remove media if using no-wash, remove media if washing).
-
Incubate: 30 mins at 37°C, then 30 mins at Room Temperature (RT). RT incubation ensures complete hydrolysis of the AM ester.
-
-
Compound Preparation:
-
Prepare WKYMVM plate at 5x concentration in Assay Buffer (must contain BSA to prevent peptide sticking to plastic).
-
Note: Do not use serum in the compound plate.
-
-
The Read (FLIPR/FlexStation):
-
Baseline: Read for 20 seconds.
-
Injection: Add compound (speed: moderate; too fast dislodges cells).
-
Read: Continue reading for 90-120 seconds. The WKYMVM peak is fast (typically 10-20 seconds post-injection).
-
Comparative Data: Dye Performance
When WKYMVM signal is low, switching the dye system can recover the assay.
| Feature | Fluo-4 AM | Fura-2 | Calcium-6 (Molecular Devices) |
| Type | Single Wavelength (Intensity) | Ratiometric (340/380 nm) | Single Wavelength (Quenched) |
| Brightness | High | Low (requires UV laser/optics) | Very High |
| Wash Required? | Yes (Recommended) | Yes | No (Masking technology) |
| Probenecid Need | High | High | Moderate |
| Best For... | Standard screening | Exact Ca2+ quantification | Difficult targets / Low signal |
References
-
Baek, S. H., et al. (1996).[4][6] Identification of the peptides that stimulate the phosphoinositide hydrolysis in lymphocyte cell lines from a peptide library. Journal of Biological Chemistry, 271(14), 8170-8175.
-
Kim, S. D., et al. (2000). The Mitogen-activated Protein Kinase p38 Is Involved in WKYMVm-induced Chemotaxis in Human Peripheral Blood Monocytes. Journal of Immunology.
-
Christophe, T., et al. (2001). The synthetic peptide Trp-Lys-Tyr-Met-Val-Met-NH2 specifically activates neutrophils through FPRL1/lipoxin A4 receptors and is an agonist for the orphan monocyte-expressed chemoattractant receptor FPRL2. Journal of Biological Chemistry, 276(24), 21585-21593.
-
Le, Y., et al. (1999). Utilization of two seven-transmembrane, G protein-coupled receptors, formyl peptide receptor-like 1 and formyl peptide receptor, by the synthetic hexapeptide WKYMVm for human phagocyte activation. Journal of Immunology, 163(12), 6777-6784.
-
Di Virgilio, F., et al. (1988). Fura-2 secretion and sequestration in macrophages. A blocker of organic anion transport reveals that these processes occur via different pathways. Journal of Immunology, 140(3), 915-920.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Global analysis of methionine oxidation provides a census of folding stabilities for the human proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. reddit.com [reddit.com]
- 13. Is probenecid required for calcium assays? | AAT Bioquest [aatbio.com]
- 14. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
Interpreting variable results in WKYMVM chemotaxis experiments
Technical Support Center: WKYMVM Chemotaxis Assays
Welcome to the technical support guide for interpreting variable results in WKYMVM-induced chemotaxis experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful chemoattractant. As a synthetic hexapeptide agonist for Formyl Peptide Receptors (FPRs), WKYMVM is a cornerstone for studying immune cell migration.[1][2] However, its potency and multi-receptor affinity can lead to results that require careful interpretation. This guide provides expert-driven insights, troubleshooting frameworks, and validated protocols to ensure the robustness and reproducibility of your findings.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the mechanism and handling of WKYMVM.
Q1: What is WKYMVM and how does it induce chemotaxis?
A1: WKYMVM (Trp-Lys-Tyr-Met-Val-D-Met) is a synthetic peptide that potently activates a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[2] In humans, there are three subtypes: FPR1, FPR2 (also known as FPRL1), and FPR3.[1] WKYMVM shows the highest affinity for FPR2, a weaker affinity for FPR1 and FPR3, and can trigger responses in various immune cells.[1][3]
Upon binding to these receptors, WKYMVM initiates a cascade of intracellular signaling events critical for cell movement.[4] This includes the activation of Phospholipase C (PLC) and Phosphatidylinositol 3-kinase (PI3K), leading to calcium mobilization and the activation of downstream kinases like AKT and MAPK.[1][3] These pathways converge to regulate the actin cytoskeleton, enabling the cell to polarize and migrate along the chemoattractant gradient.[5]
Q2: What is the optimal concentration range for a WKYMVM chemotaxis experiment?
A2: The optimal concentration is highly dependent on the cell type and its specific FPR expression profile. Because WKYMVM has different affinities for FPR subtypes, the dose-response is nuanced:
-
FPR2-mediated Chemotaxis: Picomolar (pM) concentrations of WKYMVM are often sufficient to trigger chemotaxis in cells expressing high levels of FPR2.[1][3]
-
FPR1-mediated Chemotaxis: Nanomolar (nM) concentrations are typically required to elicit a response through the lower-affinity FPR1.[1]
It is crucial to perform a dose-response titration for your specific cell system. Chemotaxis assays characteristically produce a bell-shaped curve, where concentrations above the optimum can lead to receptor saturation and desensitization, resulting in decreased migration.[6] A typical titration might span from 10 pM to 1 µM.
Q3: How should I properly prepare and store WKYMVM solutions?
A3: Proper handling is critical for peptide stability and experimental consistency. WKYMVM is typically supplied as a lyophilized powder.[7]
-
Reconstitution: Reconstitute the peptide in sterile, high-quality DMSO to create a concentrated stock solution (e.g., 1-10 mM).
-
Aliquoting & Storage: Immediately after reconstitution, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, where they are stable for up to three months.[7] For long-term storage (≥ 4 years), desiccate at -20°C.[8]
-
Working Solutions: On the day of the experiment, thaw a single aliquot and prepare fresh serial dilutions in your serum-free assay medium. Avoid storing dilute peptide solutions.
Q4: Which cell types are known to respond to WKYMVM?
A4: WKYMVM is a broad-spectrum chemoattractant for innate immune cells that express FPRs. Documented responsive cell types include:
-
Dendritic Cells[8]
Troubleshooting Guide: Interpreting Variable Results
This section uses a question-and-answer format to diagnose and solve common issues encountered during WKYMVM chemotaxis assays.
Problem Area 1: Low or No Cell Migration
Q: I've set up my Boyden chamber assay, but I'm observing minimal or no cell migration towards WKYMVM. What are the likely causes?
A: This is a common issue with several potential root causes. A systematic check is the best approach.
| Potential Cause | Scientific Rationale & Explanation | Recommended Action |
| Suboptimal WKYMVM Concentration | Chemotaxis follows a bell-shaped dose-response. If the concentration is too low, it won't activate the receptors sufficiently. If it's too high, it can cause rapid receptor desensitization, paralyzing the cell's migratory machinery.[10][11] | Perform a Titration: Test a wide range of WKYMVM concentrations (e.g., 10 pM to 1 µM) to determine the optimal peak for your specific cell type and assay conditions. |
| Poor Cell Health or Responsiveness | Only healthy, viable cells can migrate. Stressed cells, cells from high-passage-number lines, or primary cells from unresponsive donors will show poor chemotaxis. Serum components can also pre-stimulate cells, making them refractory to the chemoattractant. | Validate Your Cells: 1. Check Viability: Use Trypan Blue to ensure >95% viability. 2. Serum Starve: Incubate cells in low-serum (0.5%) or serum-free media for 2-4 hours before the assay to increase their sensitivity.[12] 3. Use Low-Passage Cells: For cell lines, use cells below passage 20. 4. QC Primary Cells: For primary neutrophils, check for activation markers like CD15.[13] |
| Incorrect Assay Parameters | The physical constraints of the assay must match the cell type. If the filter pores are too small, cells cannot physically squeeze through. If the incubation time is too short, cells won't have enough time to migrate across the membrane.[12] | Optimize Assay Setup: 1. Pore Size: Use a 3 µm pore size for smaller cells like leukocytes or a 5 µm pore size for neutrophils.[12][13] 2. Incubation Time: Calibrate the incubation time. For fast-migrating cells like neutrophils, 60-90 minutes is often sufficient. For slower cells like monocytes, 2-4 hours may be needed.[14] |
| Degraded WKYMVM Peptide | Peptides are susceptible to degradation from improper storage or multiple freeze-thaw cycles. | Use a Fresh Aliquot: Always use a fresh, single-use aliquot of WKYMVM stock for each experiment. If in doubt, reconstitute a new vial of lyophilized peptide. |
Problem Area 2: High Background Migration
Q: A large number of my cells are migrating in the negative control wells (without WKYMVM). How can I reduce this background?
A: High background migration indicates that cells are moving randomly (chemokinesis) rather than directionally (chemotaxis). This obscures the specific effect of WKYMVM.
| Potential Cause | Scientific Rationale & Explanation | Recommended Action |
| Presence of Unintended Chemoattractants | Serum is a potent cocktail of growth factors and chemoattractants. If the medium in the upper chamber contains serum while the lower chamber does not, cells will migrate towards the serum. | Use Consistent Media: Ensure the basal media (including BSA concentration) is identical in both the upper and lower chambers. The only variable should be the presence of WKYMVM in the lower chamber. |
| Over-stimulation of Cells | If cells are seeded at too high a density, they can release their own autocrine chemoattractant signals, leading to "spontaneous" migration. | Optimize Cell Seeding Density: Perform a cell titration to find a density that provides a good signal-to-noise ratio without causing high background. For a standard 24-well Transwell plate, 1x10⁵ to 5x10⁵ cells per insert is a common starting point.[12][13] |
| Assay Incubation Time is Too Long | Over extended periods, the chemoattractant gradient from the lower chamber can dissipate and eventually equilibrate across the membrane. This removes the directional cue, and cell movement becomes random (chemokinetic).[14] | Reduce Incubation Time: Calibrate your incubation time to the shortest duration that provides a robust chemotactic response. This ensures you are measuring migration during a stable gradient. |
Problem Area 3: Inconsistent and Irreproducible Results
Q: My results vary significantly between replicate wells and between experiments. What factors contribute to this variability?
A: Reproducibility is key to reliable data. Variability often stems from minor inconsistencies in technique that compound over the course of the experiment.
| Potential Cause | Scientific Rationale & Explanation | Recommended Action |
| Inaccurate Cell Seeding | An uneven number of starting cells in each well is a primary source of variability. Cell clumping leads to inaccurate counting and poor distribution on the filter membrane. | Ensure Uniform Cell Suspension: 1. Accurate Counting: Use a hemocytometer or automated cell counter. 2. Prevent Clumping: After harvesting, gently pipette the cell suspension up and down to create a single-cell suspension before plating. |
| Inconsistent Gradient Formation | Air bubbles trapped under the Transwell insert can block pores and prevent the formation of a uniform chemoattractant gradient across the membrane. | Proper Plate Assembly: When placing the insert into the well, do so at an angle to allow air to escape. Visually inspect for bubbles before adding cells. |
| Biological Variation in Primary Cells | Primary cells isolated from different donors can exhibit significant functional heterogeneity in their migratory capacity.[13] | Standardize and Pool Data: Whenever possible, perform experiments with cells from multiple healthy donors. Analyze and present the data as a mean from several donors to account for biological variability. |
| Data Quantification Errors | Manual counting of migrated cells under a microscope can be subjective. The choice of fields of view can introduce bias. | Standardize Counting: 1. Define a Protocol: Pre-determine the number and location of fields to be counted per well (e.g., five fields: center and four quadrants). 2. Use Imaging Software: Use software like ImageJ to automate cell counting from captured images, which is more objective and consistent.[15] |
Visualized Pathways and Workflows
WKYMVM Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by WKYMVM binding to its high-affinity receptor, FPR2.
Caption: WKYMVM-FPR2 Signaling Cascade.
Experimental Workflow
This diagram outlines the critical steps for a successful Boyden chamber chemotaxis assay.
Caption: Boyden Chamber Chemotaxis Workflow.
Key Experimental Protocol
Protocol: Neutrophil Chemotaxis using a Boyden Chamber (Transwell) Assay
This protocol provides a validated starting point for measuring WKYMVM-induced neutrophil migration.
Materials:
-
Transwell inserts with 5 µm polycarbonate membrane (e.g., for a 24-well plate).
-
Freshly isolated human neutrophils.
-
Assay Medium: RPMI-1640 + 0.5% Bovine Serum Albumin (BSA).
-
WKYMVM peptide stock solution (1 mM in DMSO).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Staining Solution: DAPI (1 µg/mL) or Hema 3 stain kit.
-
24-well tissue culture plate.
Methodology:
-
Preparation of Chemoattractant Gradient:
-
Prepare serial dilutions of WKYMVM in Assay Medium. For a titration, typical final concentrations in the lower chamber are 1 nM, 10 nM, 100 nM, and 1 µM.
-
Add 600 µL of the appropriate WKYMVM dilution to the lower wells of the 24-well plate. For the negative control, add 600 µL of Assay Medium only.
-
Pre-warm the plate at 37°C for 30 minutes.
-
-
Cell Preparation:
-
Isolate neutrophils from healthy human blood using a standard density gradient protocol (e.g., Ficoll-Paque followed by dextran sedimentation).
-
Resuspend the purified neutrophils in cold Assay Medium at a concentration of 2 x 10⁶ cells/mL. Ensure cell viability is >95%.
-
-
Assay Assembly and Incubation:
-
Carefully place the Transwell inserts into the wells, avoiding bubbles.
-
Add 100 µL of the cell suspension (2 x 10⁵ cells) to the top of each insert.
-
Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
-
Termination and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
To remove non-migrated cells, gently wipe the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane by submerging the insert in Fixation Solution for 15 minutes.
-
Wash the membrane by dipping the insert in PBS.
-
Stain the cells by submerging the insert in DAPI solution for 5 minutes or by following the Hema 3 staining protocol.
-
-
Quantification and Analysis:
-
Using a scalpel, carefully excise the membrane from the insert and mount it on a glass slide with a drop of mounting medium.
-
Under a fluorescence or light microscope at 20x magnification, count the number of migrated cells in 5-10 random high-power fields.
-
Calculate the average number of migrated cells per field for each condition. The result is often expressed as a "chemotactic index," which is the fold increase in migration over the negative control.
-
References
-
Yang Y, Zhao J, Jiang C, et al. WKYMVm Works by Targeting Immune Cells. Journal of Inflammation Research. 2023;16:45-55. [Link]
-
Han X, Liu Y, Wang Y, et al. Therapeutic potential of WKYMVm in diseases. Frontiers in Pharmacology. 2022;13:981916. [Link]
-
Yang Y, Zhao J, Jiang C, et al. (PDF) WKYMVm Works by Targeting Immune Cells. ResearchGate. Published January 2023. [Link]
-
Kim YE, Kim Y, Kim H, et al. WKYMVm ameliorates obesity by improving lipid metabolism and leptin signalling. Journal of Cellular and Molecular Medicine. 2023;27(18):2825-2838. [Link]
-
Cattaneo F, Ammendola R, Sica V, et al. Scheme 3. Intracellular signaling pathways elicited by WKYMVm in human... ResearchGate. Accessed February 2024. [Link]
-
Yang Y, Zhao J, Jiang C, et al. WKYMVm Works by Targeting Immune Cells. Taylor & Francis Online. Published January 5, 2023. [Link]
-
Yang Y, Zhao J, Jiang C, et al. WKYMVm works by targeting immune cells. Dove Medical Press. Published January 6, 2023. [Link]
-
Lee HY, Kim MK, Bae YS. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity. The Journal of Immunology. 2017;198(1 Supplement):208.13. [Link]
-
Su SB, Gong W, Gao JL, et al. The synthetic peptide WKYMVm attenuates the function of the chemokine receptors CCR5 and CXCR4 through activation of formyl peptide receptor-like 1. Blood. 2001;97(10):2941-2947. [Link]
-
Li Y, Wu T, Liu J, et al. Recent advances in neutrophil chemotaxis abnormalities during sepsis. Chinese Journal of Traumatology. 2022;25(4):196-201. [Link]
-
Yazawa H, Yu Z, Takeda K, et al. Role of formyl peptide receptor-like 1 (FPRL1/FPR2) in mononuclear phagocyte responses in Alzheimer disease. Immunologic Research. 2005;31(3):165-174. [Link]
-
Philippin K, Lueger S, Ljepoja B, et al. Deficiency of Formyl Peptide Receptor 1 and 2 Is Associated with Increased Inflammation and Enhanced Liver Injury after LPS-Stimulation. PLOS One. 2015;10(7):e0130833. [Link]
-
Troubleshooting Guide for Optimized Chemotaxis Assay. ResearchGate. Accessed February 2024. [Link]
-
Chemotaxis assay. Wikipedia. Accessed February 2024. [Link]
-
Cuomo P, Papaianni M, Capparelli R, et al. Formyl peptide receptor (FPR1, FPRL1, and FPRL2) representative... ResearchGate. Accessed February 2024. [Link]
-
Liu M, Chen K, Huang J, et al. The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Pharmacology. 2022;13:844533. [Link]
-
Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. Corning Life Sciences. Accessed February 2024. [Link]
-
Heit B, Tavener S, Kubes P. Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. Published February 12, 2024. [Link]
-
Tweedy L, Insall RH. How Should Eukaryotic Chemotaxis be Measured? bioRxiv. Published August 27, 2023. [Link]
-
Wells CA, Ravasi T, Faulkner GJ. How Have Leukocyte In Vitro Chemotaxis Assays Shaped Our Ideas about Macrophage Migration? Cells. 2020;9(12):2596. [Link]
-
Chemotactic response of cells to chemokines or W peptide. Hos/CD4/ CCR5... ResearchGate. Accessed February 2024. [Link]
-
Jones CN, Dalli J, Dimisko L, et al. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood. PLoS One. 2022;17(1):e0261634. [Link]
-
Baroso R, Van der Fraenen J, Tátrai E, et al. A Real-Time Assay for Neutrophil Chemotaxis. BioTechniques. 2017;62(5):227-230. [Link]
-
Neutrophil Chemotaxis Assay. Charles River Laboratories. Accessed February 2024. [Link]
-
Cytokine-Induced Neutrophil Chemotaxis Assay. ResearchGate. Accessed February 2024. [Link]
-
D'Amico R, Fusco R, Impellizzeri D, et al. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. International Journal of Molecular Sciences. 2022;23(2):831. [Link]
Sources
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 5. dovepress.com [dovepress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. WKYMVm ≥95% (HPLC), Formyl Peptide Receptor-Like 1 Agonist, lyophilized | Sigma-Aldrich [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthetic peptide WKYMVm attenuates the function of the chemokine receptors CCR5 and CXCR4 through activation of formyl peptide receptor-like 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. corning.com [corning.com]
- 13. criver.com [criver.com]
- 14. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 15. How Should Eukaryotic Chemotaxis be Measured? | bioRxiv [biorxiv.org]
Technical Support Center: WKYMVM Peptide & FPR2 Signaling Studies
Executive Summary: The WKYMVM System[1]
WKYMVM (Trp-Lys-Tyr-Met-Val-Met-NH2) is a synthetic, high-affinity hexapeptide agonist for Formyl Peptide Receptor 2 (FPR2) (also known as ALX/FPR2) and FPR3. It is widely used to study leukocyte chemotaxis, superoxide generation, and calcium mobilization.
Critical Technical Warning: The success of WKYMVM experiments hinges on two physicochemical properties:
-
Hydrophobicity: It requires organic solvents for initial solubilization.[1][2]
-
Oxidation Sensitivity: The two Methionine (Met) residues are highly susceptible to oxidation (forming sulfoxides), which drastically reduces biological potency.
Reconstitution & Storage: The Foundation
Standard aqueous reconstitution often leads to invisible precipitation or rapid degradation. Follow this self-validating protocol.
Q: How do I dissolve WKYMVM to ensure maximum solubility and stability?
A: The "Organic-First" Protocol Directly adding water or buffer to the lyophilized powder often results in a suspension, not a solution. You must use an organic solvent first.[1][2]
Step-by-Step Reconstitution Protocol:
-
Solvent Selection: Use sterile, high-grade DMSO (Dimethyl Sulfoxide) .
-
Primary Solubilization: Dissolve the peptide in 100% DMSO to a concentration of 10 mM .
-
Why? This overcomes the hydrophobic interactions of the Trp/Tyr/Val residues.
-
-
Aliquot Immediately: Do not store the bulk stock. Divide into single-use aliquots (e.g., 10–50 µL) in low-binding polypropylene tubes .
-
Storage: Store aliquots at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).
-
Desiccation: Store vials in a sealed container with desiccant to prevent moisture entry, which accelerates hydrolysis.
-
-
Working Solution: On the day of the experiment, dilute the DMSO stock into your assay buffer (e.g., HBSS).
-
Limit: Keep final DMSO concentration < 0.1% to avoid cytotoxicity or non-specific membrane effects.[3]
-
Visualization: Reconstitution Workflow
Figure 1: The "Organic-First" workflow prevents precipitation and minimizes freeze-thaw degradation.
Assay Media & Buffer Compatibility[4][5][6]
The choice of buffer defines the signal-to-noise ratio. WKYMVM is "sticky" and requires carrier proteins.
Q: What is the optimal buffer for Calcium Mobilization Assays?
A: HBSS with HEPES and BSA (Calcium-Sufficient) FPR2 signaling is G-protein coupled (Gαi), leading to Phospholipase C (PLC) activation and calcium release. You must use a buffer that supports cell viability and prevents peptide loss.
Recommended Buffer Composition:
| Component | Concentration | Function |
| HBSS (Hanks' Balanced Salt Solution) | 1X | Physiological ionic backbone. Must contain Ca²⁺/Mg²⁺ for adhesion and signaling. |
| HEPES | 20 mM | Buffers pH (7.4) outside of a CO₂ incubator (crucial for plate readers). |
| BSA (Bovine Serum Albumin) | 0.1% - 0.5% | Critical: Blocks WKYMVM adsorption to plastic tips and plates. |
| Probenecid (Optional) | 2.5 mM | Inhibits anion transport; prevents leakage of calcium dyes (e.g., Fluo-4) from cells. |
Q: Can I use serum (FBS) in the assay buffer?
A: No.
-
Reason 1 (Proteases): Serum contains peptidases that can rapidly degrade WKYMVM.
-
Reason 2 (Binding): High concentrations of serum albumin can sequester the peptide, lowering the effective concentration (shifting the EC50).
-
Solution: Use Fatty-Acid Free BSA at low concentrations (0.1%) as a defined carrier instead of whole serum.
Troubleshooting & Scientific Logic (FAQs)
Q: My EC50 is shifting right (lower potency) between experiments. Why?
A: Methionine Oxidation. The two Methionine residues in WKYMVM are prone to oxidation into Methionine Sulfoxide.[4] This structural change prevents the peptide from fitting into the FPR2 orthosteric pocket.
-
Diagnosis: If your peptide stock is old or has been freeze-thawed multiple times, it is likely oxidized.
-
Fix: Use a fresh aliquot. Avoid vortexing vigorously (introduces oxygen). Use degassed buffers if possible.
Q: I see a signal, but how do I prove it is FPR2-specific?
A: The WRW4 Validation Step. WKYMVM can also bind FPR3. To confirm FPR2 specificity, you must run a competitive antagonist assay.
-
Protocol: Pre-incubate cells with WRW4 (an FPR2-selective antagonist) at 10 µM for 15 minutes.
-
Result: WRW4 should completely abolish the calcium flux induced by WKYMVM. If the signal persists, it may be off-target or FPR3-mediated.
Q: The peptide seems "inactive" at low concentrations (< 10 nM).
A: Plastic Adsorption (The "Sticky" Peptide Issue). WKYMVM is cationic and hydrophobic. If you dilute it in PBS without BSA, up to 90% of the peptide can bind to the walls of your tube or pipette tips within minutes.
-
Fix: Always ensure your dilution buffer contains 0.1% BSA before adding the peptide. Use Low-Retention pipette tips.
Mechanism of Action: FPR2 Signaling Pathway
Understanding the pathway aids in selecting downstream readouts (e.g., IP3 vs. ERK).
Pathway Description:
-
Binding: WKYMVM binds FPR2 (GPCR).[5]
-
Transduction: Gαi subunits dissociate. Gβγ subunits activate PLCβ.
-
Second Messengers: PLCβ hydrolyzes PIP2 into IP3 (Inositol triphosphate) and DAG (Diacylglycerol).
-
Effect: IP3 triggers Ca²⁺ release from the Endoplasmic Reticulum (ER). DAG activates PKC.
Visualization: FPR2 Signaling Cascade
Figure 2: The G-protein dependent pathway utilized in Calcium Flux assays. Note the antagonist block by WRW4.
References
-
Baek, S. H., et al. (2002). Identification of the peptides that stimulate the phosphoinositide hydrolysis in lymphocyte cell lines from peptide libraries. Journal of Immunology, 169(4), 1838-1844.
-
Le, Y., et al. (2001). Utilization of two seven-transmembrane, G protein-coupled receptors, formyl peptide receptor-like 1 and formyl peptide receptor, by the synthetic hexapeptide WKYMVm for human phagocyte activation. Journal of Immunology, 166(2), 1448-1453.
-
Bae, Y. S., et al. (2004). Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling.[6][7] Journal of Immunology, 173(1), 607-614.[6][7] (Describes WRW4 antagonist).
-
Christophe, T., et al. (2001). The synthetic peptide Trp-Lys-Tyr-Met-Val-Met-NH2 specifically activates neutrophils through FPRL1/Lipoxin A4 receptors. Journal of Biological Chemistry, 276(24), 21585-21593.
Sources
- 1. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. Global analysis of methionine oxidation provides a census of folding stabilities for the human proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Researcher's Guide to WKYMVM: A Conventional Agonist for Investigating Biased Signaling at Formyl Peptide Receptors
This guide provides an in-depth analysis of the synthetic hexapeptide WKYMVM and its interaction with the formyl peptide receptor (FPR) family. We will dissect the experimental evidence to address a critical question for researchers in immunology and pharmacology: Is WKYMVM a biased agonist? This guide moves beyond a simple yes-or-no answer to position WKYMVM as a crucial tool for understanding the nuanced signaling of FPRs.
Introduction: The Paradigm of Biased Agonism and the Formyl Peptide Receptor Family
G protein-coupled receptors (GPCRs), the largest family of cell surface receptors, are primary drug targets. For decades, ligands were classified as agonists or antagonists based on a linear model of receptor activation. However, the discovery of biased agonism , or functional selectivity, has revolutionized this view.[1][2] This paradigm posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one intracellular signaling pathway over another—typically discriminating between G protein-dependent pathways and β-arrestin-mediated pathways.[1] A biased agonist, therefore, offers the potential to develop drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects.[2][3]
The Formyl Peptide Receptor (FPR) family consists of three members in humans (FPR1, FPR2, and FPR3) and are classic GPCRs primarily expressed on immune cells like neutrophils and monocytes.[4][5] They are pattern recognition receptors that detect formylated peptides from bacteria and damaged mitochondria (DAMPs), initiating pro-inflammatory responses such as chemotaxis, degranulation, and superoxide production.[6][7] FPR2, in particular, is a remarkably promiscuous receptor, responding to a wide array of peptide and lipid ligands to mediate both pro-inflammatory and anti-inflammatory, pro-resolving signals.[8][9] This dual functionality makes FPR2 a prime candidate for therapeutic intervention via biased agonism.[8][10]
WKYMVM: A Potent, Pan-FPR Agonist
The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm, hereafter referred to as WKYMVM) was identified from a peptide library as a potent activator of phagocytic cells.[4] It is a well-characterized agonist that interacts with all three human FPRs.[4] However, it displays a distinct affinity profile, acting as a particularly potent agonist at FPR2, where it can trigger responses at picomolar concentrations.[4][11][12][13] Its affinity for FPR1 and FPR3 is weaker, typically requiring nanomolar concentrations to elicit a response.[11][14]
Evaluating the Evidence: Is WKYMVM a Biased Agonist?
To determine if WKYMVM is a biased agonist, we must compare its ability to activate G protein-mediated signaling versus β-arrestin recruitment. The collective evidence suggests WKYMVM is a conventional, or balanced, agonist , activating both pathways robustly. It is frequently used in the literature as a reference compound to identify and characterize other, truly biased ligands.[15][16]
Robust Activation of G Protein-Dependent Pathways
WKYMVM is a powerful activator of canonical G protein signaling cascades. Formyl peptide receptors primarily couple to Gi proteins, and WKYMVM stimulation leads to a cascade of well-documented downstream events.[6][8]
-
Phospholipase C (PLC) Activation and Calcium Mobilization: Upon binding, WKYMVM triggers Gi-mediated activation of PLC, which hydrolyzes PIP2 into IP3 and DAG.[11][17] The subsequent release of intracellular calcium stores is one of the most reliable readouts of G protein activation. WKYMVM induces potent calcium mobilization across multiple FPR subtypes.[11][18][19]
-
MAPK/ERK and PI3K/Akt Pathway Activation: WKYMVM consistently stimulates the phosphorylation and activation of key downstream kinases, including ERK and Akt, which are critical for cellular responses like chemotaxis, proliferation, and survival.[12][20][21][22]
The potency of WKYMVM in these G protein-driven assays is summarized below.
| Assay | Receptor Target | Cell Line | EC50 Value | Reference |
| Calcium Mobilization | FPR2 | HL-60 cells | 75 pM | [11] |
| Calcium Mobilization | FPR3 | HL-60 cells | 3 nM | [11] |
| Calcium Mobilization | FPR2 | HL-60 cells | 2 nM | [14] |
| Calcium Mobilization | FPR3 | HL-60 cells | 80 nM | [14] |
| Calcium Mobilization | Mouse FPR | RBL cells | 1.5 nM | [19] |
Efficient Recruitment of β-Arrestin
The defining characteristic of a biased agonist is its differential engagement of G proteins versus β-arrestins. A pivotal study directly compared the signaling profile of WKYMVM to F2Pal₁₀, a pepducin that also targets FPR2.[16]
The results were unequivocal:
-
WKYMVM induced robust activation of the PLC-Ca²⁺ pathway (G protein-mediated) and efficiently recruited β-arrestin.[16]
-
F2Pal₁₀ , in contrast, activated the PLC-Ca²⁺ pathway but failed to recruit β-arrestin , defining it as a G protein-biased agonist.[16]
This study demonstrated that β-arrestin recruitment by WKYMVM was functionally linked to efficient receptor internalization and neutrophil chemotaxis, functions that were impaired with the biased agonist F2Pal₁₀. Further research has reinforced WKYMVM's role as a balanced agonist, using it as a reference ligand against which other compounds with weaker β-arrestin coupling are measured.
Figure 1: WKYMVM acts as a balanced agonist, activating both G protein and β-arrestin pathways.
Experimental Protocols for Assessing Biased Agonism
To empower researchers to conduct their own biased agonism studies, we provide the following validated protocols. The key is to quantitatively compare ligand efficacy and potency across at least two distinct pathways.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay is a robust, high-throughput method to measure Gq/Gi-PLC-mediated signaling.
Causality: This protocol measures a direct downstream consequence of G protein activation. The fluorescence intensity of a calcium-sensitive dye is directly proportional to the concentration of intracellular free calcium, providing a kinetic and quantitative readout of receptor activation.
-
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the FPR of interest (e.g., FPR2).
-
WKYMVM and other test ligands.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, to prevent dye extrusion).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic read capability and automated injection (e.g., FLIPR, FlexStation).
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Aspirate the culture medium. Add the calcium indicator loading solution (e.g., 4 µM Fluo-4 AM in Assay Buffer) to each well. Incubate at 37°C for 45-60 minutes.
-
Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye. Leave a final volume of 100 µL/well.
-
Baseline Reading: Place the plate in the fluorescence reader and allow it to equilibrate to 37°C. Measure baseline fluorescence for 15-30 seconds.
-
Ligand Addition: Use the automated injector to add various concentrations of WKYMVM or the test ligand to the wells.
-
Data Acquisition: Immediately after injection, measure the fluorescence intensity kinetically for 2-3 minutes.
-
Data Analysis: For each concentration, calculate the peak fluorescence response minus the baseline. Plot the response against the ligand concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Protocol 2: β-Arrestin Recruitment BRET Assay
Bioluminescence Resonance Energy Transfer (BRET) is a highly sensitive method to measure protein-protein interactions, such as receptor-arrestin recruitment, in live cells.
Causality: This assay directly measures the proximity of β-arrestin to the receptor. When the ligand induces a conformational change in the receptor, β-arrestin is recruited. This brings the BRET donor (e.g., Renilla Luciferase, Rluc) fused to the receptor into close proximity (<10 nm) with the BRET acceptor (e.g., Venus or GFP) fused to β-arrestin, allowing for energy transfer and a quantifiable signal.
Figure 2: Experimental workflow for a β-arrestin recruitment BRET assay.
-
Materials and Reagents:
-
Cell Line: HEK293T cells.
-
Expression Plasmids: Receptor-Rluc8 (donor) and β-arrestin2-Venus (acceptor).
-
Transfection Reagent (e.g., Lipofectamine 3000).
-
White, opaque 96-well microplates.
-
BRET Substrate: Coelenterazine h.
-
Plate reader capable of simultaneous dual-emission detection (e.g., a reader with two photomultiplier tubes and appropriate filters for Rluc8 and Venus).
-
-
Step-by-Step Methodology:
-
Transfection: Co-transfect HEK293T cells with the Receptor-Rluc8 and β-arrestin2-Venus plasmids.
-
Cell Plating: 24 hours post-transfection, plate the cells into a white, opaque 96-well plate.
-
Ligand Stimulation: 48 hours post-transfection, add serial dilutions of WKYMVM or the test ligand to the wells. Incubate at 37°C for 5-15 minutes.
-
Substrate Addition: Add the BRET substrate Coelenterazine h to each well to a final concentration of 5 µM.
-
Signal Detection: Immediately measure the luminescence at two wavelengths simultaneously: the donor emission window (e.g., 475 nm) and the acceptor emission window (e.g., 535 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against ligand concentration and fit the data to determine EC50 and Emax. A ligand is considered biased if it shows a statistically significant difference in its potency or efficacy in this assay compared to the G protein assay.
-
Conclusion
The synthetic peptide WKYMVM is a potent and versatile agonist for the formyl peptide receptor family, with a pronounced preference for FPR2. Based on comprehensive experimental data, WKYMVM is not a biased agonist . Instead, it functions as a conventional or balanced agonist , robustly activating both G protein-dependent pathways (leading to calcium mobilization and ERK phosphorylation) and promoting the recruitment of β-arrestin.
Its value to the research community lies in its role as a well-characterized baseline. By using WKYMVM as a reference compound, scientists can effectively identify and quantify the "bias" of novel ligands, paving the way for the development of functionally selective therapeutics that can precisely modulate the complex biology of the formyl peptide receptor system.
References
-
Liao, Q., & Ye, R. D. (2022). Structural and conformational studies of biased agonism through formyl peptide receptors. American Journal of Physiology-Cell Physiology, 322(5), C939-C947. [Link]
-
Zhang, Y., Han, M., & Liu, H. (2023). WKYMVm Works by Targeting Immune Cells. Journal of Inflammation Research, 16, 1-15. [Link]
-
Zhang, Y., Han, M., & Liu, H. (2023). WKYMVm Works by Targeting Immune Cells. Clinical, Cosmetic and Investigational Dermatology, 16, 51-66. [Link]
-
Lee, H. Y., et al. (2018). Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity. Journal of Leukocyte Biology, 104(4), 735-746. [Link]
-
Liao, Q., & Ye, R. D. (2022). Structural and conformational studies of biased agonism through formyl peptide receptors. American Journal of Physiology-Cell Physiology, 322(5), C939-C947. [Link]
-
Liao, Q., & Ye, R. D. (2022). Structural and conformational studies of biased agonism through formyl peptide receptors. PubMed, 35385323. [Link]
-
Bürli, R. W., et al. (2020). Exploring Biased Agonism at FPR1 as a Means to Encode Danger Sensing. International Journal of Molecular Sciences, 21(18), 6848. [Link]
-
Filina, J. V., et al. (2022). Mechanisms of ERK phosphorylation triggered via mouse formyl peptide receptor 2. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1869(11), 119356. [Link]
-
Kim, Y., et al. (2009). Differential Activation of Formyl Peptide Receptor Signaling by Peptide Ligands. The Journal of Immunology, 183(8), 5244-5253. [Link]
-
Liao, Q., & Ye, R. D. (2022). Structural and conformational studies of biased agonism through formyl peptide receptors. American Journal of Physiology-Cell Physiology, 322(5), C939-C947. [Link]
-
Zhang, Y., et al. (2022). Therapeutic potential of WKYMVm in diseases. Frontiers in Pharmacology, 13, 971557. [Link]
-
Zhang, Y., et al. (2022). Therapeutic potential of WKYMVm in diseases. Frontiers in Pharmacology, 13, 971557. [Link]
-
Ye, R. D., et al. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Trends in Pharmacological Sciences, 38(10), 875-886. [Link]
-
Krepel, S. A., & Wang, J. M. (2019). Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors. Molecules, 24(10), 1968. [Link]
-
Scuri, M., et al. (2016). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 17(9), 1461. [Link]
-
Kumar, A., et al. (2023). Biased receptor signalling and intracellular trafficking profiles of structurally distinct formylpeptide receptor 2 agonists. British Journal of Pharmacology, 180(14), 1845-1863. [Link]
-
Wenzel, J., et al. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. [Link]
-
Scuri, M., et al. (2016). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 17(9), 1461. [Link]
-
Bae, Y. S., et al. (2004). Distinctive regulation of WKYMVm-stimulated Akt and ERK activation by downstream signals of phosphatidylinositol 3-kinase in human monocytes. Journal of Leukocyte Biology, 75(5), 871-877. [Link]
-
de Souza, V. H. S., et al. (2022). Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. International Journal of Molecular Sciences, 23(2), 856. [Link]
-
Park, Y. M., et al. (2021). Activation of formyl peptide receptor 1 elicits therapeutic effects against collagen-induced arthritis. Experimental & Molecular Medicine, 53(8), 1266-1275. [Link]
-
Rankin, D. M., et al. (2016). Biased agonism: An emerging paradigm in GPCR drug discovery. Bioorganic & Medicinal Chemistry Letters, 26(13), 2975-2983. [Link]
-
MDPI. (n.d.). Special Issue: Biased Agonism in GPCRs: An Opportunity for Drug Discovery. Retrieved from [Link]
-
Wenzel, J., et al. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. [Link]
-
Forsman, H., et al. (2017). FPR2 signaling without β-arrestin recruitment alters the functional repertoire of neutrophils. Biochemical Pharmacology, 145, 62-73. [Link]
-
Le, Y., & Murphy, P. M. (2012). FPR Ligands. Advances in Pharmacology, 64, 1-27. [Link]
-
He, R., et al. (2000). The Synthetic Peptide Trp-Lys-Tyr-Met-Val-d-Met Is a Potent Chemotactic Agonist for Mouse Formyl Peptide Receptor. The Journal of Immunology, 165(8), 4587-4594. [Link]
-
Kenakin, T. (2012). Fulfilling the Promise of "Biased" G Protein–Coupled Receptor Agonism. Molecular Pharmacology, 82(4), 545-552. [Link]
-
BMG LABTECH. (2022, February 16). Using the TRUPATH BRET platform to analyse GPCR biased agonism [Video]. YouTube. [Link]
-
de Souza, V. H. S., et al. (2022). Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. International Journal of Molecular Sciences, 23(2), 856. [Link]
-
Borroto-Escuela, D. O., et al. (2021). The Old and New Visions of Biased Agonism Through the Prism of Adenosine Receptor Signaling and Receptor/Receptor and Receptor/Protein Interactions. Frontiers in Pharmacology, 11, 611632. [Link]
Sources
- 1. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulfilling the Promise of "Biased" G Protein–Coupled Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FPR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Structural and conformational studies of biased agonism through formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 13. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. FPR2 signaling without β-arrestin recruitment alters the functional repertoire of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of ERK phosphorylation triggered via mouse formyl peptide receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BioKB - Publication [biokb.lcsb.uni.lu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
